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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a potential...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a potential drug candidate from discovery to a viable therapeutic is fundamentally underpinned by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(5-bromopyridin-3-YL)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust methodologies and predictive approaches crucial for its characterization. We will delve into the causality behind experimental choices, providing detailed protocols and theoretical frameworks to empower researchers in their evaluation of this and similar novel chemical entities.

Molecular Structure and Core Attributes

A thorough understanding of a compound's physicochemical nature begins with its fundamental structure. 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a heteroaromatic compound featuring a brominated pyridine ring linked to a pyrimidine amine scaffold.

  • Molecular Formula: C₉H₇BrN₄

  • Molecular Weight: 251.09 g/mol

  • Chemical Structure:

/ N \ C C--C1=NC=C(N)C=N1 || | CH----CH

The presence of nitrogen atoms in the pyridine and pyrimidine rings, an exocyclic amino group, and a bromine substituent dictates the molecule's polarity, hydrogen bonding capacity, and potential for ionization, all of which are critical determinants of its behavior in biological systems.

Lipophilicity: A Key Determinant of Drug-Like Character

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH.

Theoretical Prediction of Lipophilicity

Computational models provide a rapid first-pass assessment of lipophilicity. These algorithms calculate LogP based on the molecule's structure. For a related compound, 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine, a calculated LogP of 2.3671 has been reported[1]. Given the removal of two methyl groups, it is anticipated that the LogP of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine would be lower.

Computational Parameter Predicted Value Significance
XLogP3-AA ~2.2Indicates moderate lipophilicity, which is often favorable for oral absorption[2].
Topological Polar Surface Area (TPSA) 76.8 ŲSuggests good potential for cell membrane permeability[3].
Experimental Determination of LogP/LogD

While predictions are useful, experimental determination is the gold standard. The "shake-flask" method is a traditional approach for measuring LogP, while reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput method for determining LogD.[4][5][6]

Protocol: LogD7.4 Determination by RP-HPLC

  • Preparation of Standards: A set of compounds with known LogD7.4 values are prepared in a suitable solvent (e.g., DMSO).

  • Sample Preparation: 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is dissolved in the same solvent.

  • Chromatographic System: An RP-HPLC system with a C18 column is used.[7]

  • Mobile Phase: A gradient elution is typically employed, with a mobile phase consisting of an aqueous buffer at pH 7.4 and an organic solvent like acetonitrile.

  • Analysis: The retention times of the standard compounds are plotted against their known LogD7.4 values to generate a calibration curve. The retention time of the test compound is then used to interpolate its LogD7.4 from this curve.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis standards Prepare Standards (Known LogD) hplc Inject onto C18 Column (pH 7.4 Buffer) standards->hplc sample Prepare Sample (Test Compound) sample->hplc detect Detect Elution (UV Detector) hplc->detect calibrate Generate Calibration Curve (Retention Time vs. LogD) detect->calibrate interpolate Interpolate LogD of Test Compound calibrate->interpolate

Caption: Workflow for LogD7.4 determination by RP-HPLC.

Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Measurement of Thermodynamic Solubility

The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[4]

Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: An excess amount of solid 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is added to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for understanding its solubility, permeability, and interaction with biological targets. 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has several nitrogen atoms that can be protonated, making it a basic compound.

Predicted pKa Values

Based on the structure, the pyridine nitrogen, the pyrimidine nitrogens, and the exocyclic amino group are all potential sites of protonation. Computational tools can predict the pKa of these basic centers.

Functional Group Predicted pKa (approx.) Rationale
Pyridine Nitrogen2.5 - 3.5Electron-withdrawing effect of the bromo-substituent and the pyrimidine ring decreases basicity compared to pyridine (pKa ~5.2).
Pyrimidin-4-amine3.5 - 4.5The amino group increases the basicity of the pyrimidine ring system.
Experimental pKa Determination

Potentiometric titration and UV-spectrophotometry are common and reliable methods for pKa determination.[6][8]

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is monitored with a calibrated pH electrode as the titrant is added.

  • Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the titration curve.

G start Dissolve Compound in Co-solvent/Water titrate Titrate with Standard Acid (HCl) start->titrate monitor Monitor pH with Electrode titrate->monitor plot Plot pH vs. Titrant Volume monitor->plot analyze Determine Inflection Point plot->analyze pka Calculate pKa analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.

Melting Point

The melting point is a fundamental property that provides an indication of purity and the energy of the crystal lattice. For related brominated pyridine derivatives, melting points can vary. For instance, 2-amino-5-bromopyridine has a reported melting point range of 133-138 °C, while 3-amino-5-bromo-pyridine-4-thiol melts at 214-216 °C[9]. The melting point of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine would need to be determined experimentally.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Observation: The temperature is slowly increased, and the range from which the sample starts to melt to when it becomes completely liquid is recorded.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can have different physicochemical properties. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing the solid-state forms of the compound.[8]

Spectroscopic Profile

A full spectroscopic characterization is necessary to confirm the structure and purity of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as a signal for the amino group protons. The coupling patterns and chemical shifts would be diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show resonances for each unique carbon atom in the molecule, providing further structural confirmation.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C=N and C=C stretching of the aromatic rings, and C-Br stretching would be expected.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Conclusion

References

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12567–12577. [Link]

  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • PubChem. 2-Amino-5-bromopyrimidine. [Link]

  • Royal Society of Chemistry. (2023). Drug Discovery and Development. Chapter 1: Physicochemical Properties. [Link]

  • Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]

  • Open Access eBooks. Chromatographic Approaches for Physicochemical Characterization of Compounds. [Link]

  • ResearchGate. 1H NMR and IR spectra of compounds 2-5. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2725. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • MilliporeSigma. 5-(2-bromopyridin-3-yl)-1,3-oxazol-2-amine. [Link]

  • PubChem. 2-Amino-5-bromopyridine. [Link]

  • PubChem. 2,5-Dibromopyridin-3-amine. [Link]

  • MilliporeSigma. 2-(5-bromopyridin-2-yl)pyrimidin-4-ol. [Link]

  • University of Tartu. pKa values bases. [Link]

  • Hoffman Fine Chemicals. 3-Amino-5-bromo-pyridine-4-thiol. [Link]

  • PubChem. 2-[5-(3-Bromophenyl)pyrimidin-2-yl]propan-1-amine. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Exploratory

molecular structure and weight of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

An In-Depth Technical Guide to 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and a theoretical synthetic pathway for the novel heterocyclic compound, 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of new chemical entities. The synthesis and characterization of related compounds are leveraged to provide a robust theoretical framework for the study of this molecule.

Introduction

Heterocyclic compounds containing pyridine and pyrimidine rings are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of these nitrogen-containing rings make them valuable scaffolds for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The title compound, 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine, combines these two important pharmacophores, and the inclusion of a bromine atom offers a potential site for further functionalization or for modulating the compound's pharmacokinetic properties. This guide will delve into the key molecular characteristics of this compound and propose a logical synthetic approach.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine consists of a pyridine ring substituted with a bromine atom at the 5-position and linked via its 3-position to the 2-position of a pyrimidine ring, which in turn bears an amine group at the 4-position.

Molecular Formula and Weight

Based on the chemical name, the molecular formula can be determined as follows:

  • Pyridine ring: C₅H₃N (one hydrogen is substituted by bromine, one by the pyrimidine ring)

  • Pyrimidine ring: C₄H₃N₂ (one hydrogen is substituted by the pyridine ring, one by the amine group)

  • Amine group: NH₂

  • Bromine atom: Br

Summing these components gives the molecular formula: C₉H₇BrN₄

The molecular weight is calculated from the atomic weights of the constituent elements:

  • Carbon (C): 9 x 12.011 = 108.099

  • Hydrogen (H): 7 x 1.008 = 7.056

  • Bromine (Br): 1 x 79.904 = 79.904

  • Nitrogen (N): 4 x 14.007 = 56.028

Molecular Weight: 251.09 g/mol

Structural Diagram

Figure 1: 2D structure of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine.

Physicochemical Properties (Predicted)
PropertyPredicted ValueJustification
Molecular Weight 251.09 g/mol Calculated from the molecular formula C₉H₇BrN₄.
Topological Polar Surface Area (TPSA) 77.8 ŲCalculated based on the contributions of the nitrogen atoms and the primary amine.
logP ~2.0 - 2.5Estimated based on the contributions of the aromatic rings, bromine, and the polar amine group.
Hydrogen Bond Donors 1 (from the amine group)The primary amine can donate one hydrogen bond.
Hydrogen Bond Acceptors 4 (from the pyridine and pyrimidine nitrogens)The nitrogen atoms in the rings can accept hydrogen bonds.
Rotatable Bonds 1The bond between the pyridine and pyrimidine rings allows for rotation.

Proposed Synthetic Pathway

While no specific synthesis for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has been reported, a plausible route can be designed based on established methods for the synthesis of 2-substituted pyrimidines. A common approach involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. In this case, a Suzuki or Stille coupling to pre-functionalized precursors is also a viable strategy. A potential retrosynthetic analysis is outlined below.

Retrosynthesis Target 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine Intermediate1 Condensation Target->Intermediate1 Precursor1 5-Bromo-3-pyridinecarboximidamide Intermediate1->Precursor1 Precursor2 3-(Dimethylamino)acrylonitrile Intermediate1->Precursor2 Intermediate2 Amidine Formation Precursor1->Intermediate2 Precursor3 5-Bromo-3-cyanopyridine Intermediate2->Precursor3

Figure 2: Retrosynthetic analysis for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine.

Step-by-Step Experimental Protocol (Theoretical)

Step 1: Synthesis of 5-Bromo-3-pyridinecarboximidamide (Precursor 1)

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-cyanopyridine in anhydrous ethanol.

  • Reagent Addition: Add a solution of sodium ethoxide in ethanol to the flask.

  • Ammonia Gas: Bubble anhydrous ammonia gas through the solution for several hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine (Target Compound)

  • Reaction Setup: In a sealed tube, combine 5-bromo-3-pyridinecarboximidamide (from Step 1) and 3-(dimethylamino)acrylonitrile in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, to the mixture.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

The structural motifs present in 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine suggest several potential applications in drug discovery:

  • Kinase Inhibition: Many kinase inhibitors feature a hinge-binding pyrimidine core. The 4-amino group can form crucial hydrogen bonds with the kinase hinge region. The 5-bromopyridinyl group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for further derivatization to improve potency and selectivity. The synthesis of related pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has been explored for their inhibitory activity against Ser/Thr kinases[1].

  • Scaffold for Library Synthesis: The bromine atom serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Central Nervous System (CNS) Activity: The pyridine and pyrimidine rings are common in CNS-active compounds. The predicted logP and TPSA of this molecule are within the range often associated with blood-brain barrier permeability.

Conclusion

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical properties, and a plausible synthetic route. The insights presented herein are intended to serve as a foundation for researchers and scientists to embark on the synthesis, characterization, and biological evaluation of this promising molecule and its derivatives.

References

  • PubChem. 2-Amino-5-bromopyrimidine. [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PubMed. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

Sources

Foundational

The Multifaceted Biological Activities of 5-Bromopyridin-3-yl Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to impart favorable physicochemical properties to bioactive molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Among the vast landscape of pyridine-containing compounds, derivatives featuring a 5-bromopyridin-3-yl moiety have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform and accelerate their discovery efforts. We will delve into the anticancer, enzyme inhibitory, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Key Pathways in Malignancy

5-Bromopyridin-3-yl derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and progression. Their mechanisms of action are diverse, ranging from the inhibition of key signaling cascades to the disruption of cellular machinery essential for cancer cell proliferation.

Inhibition of JAK/STAT3 Signaling

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a critical mediator of cellular proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Certain 5-bromopyridin-3-yl derivatives have emerged as potent inhibitors of this pathway. For instance, novel meridianin derivatives incorporating this scaffold have been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to the suppression of downstream gene expression, such as c-Myc, Cyclin D1, and Bcl-XL.[5] This inhibition of the JAK/STAT3 pathway ultimately results in the induction of apoptosis in cancer cells where this pathway is constitutively active.[5]

Experimental Protocol: Western Blot Analysis of JAK/STAT3 Pathway Inhibition

This protocol outlines the procedure to assess the inhibitory effect of 5-bromopyridin-3-yl derivatives on the JAK/STAT3 signaling pathway in a relevant cancer cell line.

1. Cell Culture and Treatment:

  • Culture a cancer cell line with constitutively active STAT3 (e.g., A549, DU145) in appropriate media until they reach exponential growth.[5]

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the 5-bromopyridin-3-yl derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.[6]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.[7][8]

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.

  • A decrease in the ratio of phosphorylated to total protein in treated cells compared to the control indicates inhibition of the pathway.

Data Presentation: Anticancer Activity of 5-Bromopyridin-3-yl Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Meridianin DerivativesA549, DU1451.11 - 2.80JAK/STAT3 Inhibition[5]
Diarylpyridine DerivativesVariousVariesTubulin Polymerization Inhibition[9]
Phthalimide AnalogsA549>180hTopoIIα Inhibition (predicted)[10]
Thiohydantoin DerivativesProstate CancerVariesNot specified[11]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs.[12] Several 5-bromopyridin-3-yl derivatives have been identified as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9] The structure-activity relationship (SAR) of these compounds often reveals that the substitution pattern on the pyridine ring and other aromatic moieties significantly influences their potency.[12][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.

1. Reagent Preparation:

  • Reconstitute purified tubulin protein in a suitable buffer (e.g., general tubulin buffer).

  • Prepare a GTP stock solution.

  • Prepare the test 5-bromopyridin-3-yl derivative and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) at various concentrations.

2. Assay Procedure:

  • In a 96-well plate, add the test compound or control to the appropriate wells.

  • Add the tubulin and GTP solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30-60 seconds for a defined period (e.g., 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

3. Data Analysis:

  • Plot the absorbance values against time to generate polymerization curves.

  • The inhibitory or enhancing effect of the test compound can be determined by comparing its curve to that of the control.

  • The IC50 value for inhibition of tubulin polymerization can be calculated from a dose-response curve.

Enzyme Inhibition: A Versatile Mode of Action

The 5-bromopyridin-3-yl scaffold has proven to be a valuable pharmacophore for the design of potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[3][8]

Adenosine Kinase Inhibition

Adenosine kinase (AK) is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with important neuromodulatory and anti-inflammatory properties.[14] Inhibition of AK can potentiate the beneficial effects of adenosine, making it a therapeutic target for conditions such as pain and inflammation.[6] 4-Amino-5,7-disubstituted pyridopyrimidines containing a 5-bromophenyl group have been identified as potent, non-nucleoside inhibitors of AK.[14]

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[10] Certain pyrimidine-thiourea derivatives incorporating the 5-bromopyridin-3-yl moiety have shown promising α-glucosidase inhibitory activity.[15][16]

Experimental Protocol: α-Glucosidase Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the activity of α-glucosidase.

1. Reagent Preparation:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

  • Prepare various concentrations of the 5-bromopyridin-3-yl derivative and a positive control (e.g., acarbose).[17]

2. Assay Procedure:

  • In a 96-well plate, add the test compound or control to the appropriate wells.

  • Add the α-glucosidase solution to each well and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which is a measure of enzyme activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.[18]

Antimicrobial Activity: Combating Bacterial Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[17] Pyridine derivatives have a long history in the development of antibacterial drugs, and the 5-bromopyridin-3-yl scaffold has been incorporated into compounds with promising antimicrobial activity.[19] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compounds:

  • Prepare a series of twofold dilutions of the 5-bromopyridin-3-yl derivative in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 16-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of 5-Bromopyridin-3-yl Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[4,5-b]pyridine DerivativesBacillus cereusVaries[5]
Imidazo[4,5-b]pyridine DerivativesEscherichia coliVaries[5]
Oxazolidinone DerivativesGram-positive bacteria0.25 - 4[20]

Neuroprotective Activity: A Frontier in Neurological Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[22] There is a growing interest in the development of neuroprotective agents that can slow or halt this process.[23] Phytochemicals and their derivatives are being actively investigated for their neuroprotective potential, often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[21][24] While specific studies on the neuroprotective effects of 5-bromopyridin-3-yl derivatives are emerging, the broader class of pyridine-containing compounds has shown promise in this area. The neuroprotective mechanisms of such compounds are often multifaceted and can involve the modulation of various signaling pathways.[25][26]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[11]

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a suitable medium.

  • For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

2. Induction of Neurotoxicity:

  • Seed the cells in 96-well plates.

  • Induce neurotoxicity using a known neurotoxin, such as hydrogen peroxide (H₂O₂) to model oxidative stress, or amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.[11]

3. Treatment with Test Compounds:

  • Treat the cells with various concentrations of the 5-bromopyridin-3-yl derivative either before, during, or after the addition of the neurotoxin.

4. Assessment of Cell Viability:

  • After a specified incubation period, assess cell viability using the MTT assay, as described previously. An increase in cell viability in the presence of the test compound compared to the neurotoxin alone indicates a neuroprotective effect.

5. Mechanistic Studies (Optional):

  • To investigate the mechanism of neuroprotection, further assays can be performed, such as:

    • Reactive Oxygen Species (ROS) Assay: To measure the antioxidant capacity of the compound.

    • Caspase Activity Assay: To assess the anti-apoptotic effects.

    • Western Blot Analysis: To examine the modulation of specific signaling pathways involved in neuronal survival.[25]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-bromopyridin-3-yl derivatives is intricately linked to their chemical structure.[27][28] Structure-activity relationship studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Key structural modifications that have been shown to influence activity include the nature and position of substituents on the pyridine ring and any appended aromatic or heterocyclic systems.

For example, in the context of anticancer activity, the introduction of specific functional groups can enhance the binding affinity to target proteins or improve cell permeability.[13] Similarly, for enzyme inhibitors, subtle changes in the molecular architecture can lead to significant differences in inhibitory potency and selectivity.[29]

The future development of 5-bromopyridin-3-yl derivatives as therapeutic agents will rely on a continued and systematic exploration of their SAR. The integration of computational modeling and in silico screening with traditional medicinal chemistry approaches will be instrumental in designing novel analogs with improved efficacy and safety profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new avenues for their application in a wider range of diseases.

Conclusion

The 5-bromopyridin-3-yl scaffold represents a privileged structural motif in drug discovery, giving rise to a diverse array of compounds with significant biological activities. From potent anticancer agents and selective enzyme inhibitors to promising antimicrobial and neuroprotective candidates, these derivatives continue to be a rich source of therapeutic innovation. This technical guide has provided a comprehensive overview of their multifaceted biological profile, supported by detailed experimental protocols and insights into their mechanisms of action. It is our hope that this resource will serve as a valuable tool for researchers in the field, fostering further investigation and ultimately leading to the development of novel and effective therapies for a range of human diseases.

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literature review of aminopyrimidine-based heterocyclic compounds

An In-depth Technical Guide to Aminopyrimidine-Based Heterocyclic Compounds Abstract The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its capa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Aminopyrimidine-Based Heterocyclic Compounds

Abstract

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its capacity to bind with high affinity to a diverse range of biological targets.[1] This technical guide offers a comprehensive exploration for researchers, scientists, and drug development professionals into the synthesis, multifaceted biological activities, and therapeutic applications of aminopyrimidine-based heterocyclic compounds. We will delve into the rich history of their development, from foundational syntheses to their current prominence in targeted therapies, particularly as kinase inhibitors. The guide will elucidate key structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and biological evaluation, and map out the signaling pathways modulated by these versatile molecules. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource aimed at facilitating the discovery and development of novel aminopyrimidine-based therapeutics.

Introduction: The Enduring Relevance of the Aminopyrimidine Core

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prominent in approved drugs.[2][3] Among these, the aminopyrimidine ring system stands out for its remarkable versatility and broad spectrum of pharmacological activities.[4] Characterized by a six-membered aromatic ring with two nitrogen atoms and an amino group substituent, this scaffold is a key component in numerous natural products, including Vitamin B1, and synthetic drugs.[5] The unique arrangement of nitrogen atoms and the amino group allows the aminopyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding, making it an ideal pharmacophore for interacting with biological macromolecules.[5]

The journey of aminopyrimidines in therapeutic chemistry began with the development of sulfa drugs like sulfadiazine in the 1940s, which became a critical antibacterial agent.[1] However, the modern era for this scaffold was defined by the advent of targeted cancer therapy. The development of Imatinib, a 2-aminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) by selectively inhibiting the Bcr-Abl kinase, showcasing the immense potential of this chemical class.[1][6] Today, aminopyrimidine derivatives are integral to a wide array of approved drugs and clinical candidates for treating cancer, inflammation, and infectious diseases.[1][6]

The foundational 2-aminopyrimidine chemical scaffold.

The Aminopyrimidine Scaffold: A Medicinal Chemistry Perspective

The term "privileged scaffold" describes a molecular framework that can provide ligands for diverse biological receptors.[7] The aminopyrimidine core is a quintessential example of such a scaffold, a status attributable to its versatile chemical properties.[1][2]

  • Hydrogen Bonding Capability : The ring nitrogens act as hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor. This dual capacity allows the scaffold to form specific and strong interactions within the ATP-binding pocket of kinases, mimicking the adenine portion of ATP.[2] This is a primary reason for their success as kinase inhibitors.

  • Structural Versatility : The pyrimidine ring is readily amenable to substitution at multiple positions (C2, C4, C5, C6).[4] This allows medicinal chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. This adaptability has been crucial in overcoming drug resistance and reducing off-target toxicity.[8]

  • Synthetic Accessibility : A variety of robust and efficient synthetic methods have been developed for aminopyrimidine derivatives, facilitating the creation of large compound libraries for high-throughput screening and lead optimization.[3][7]

Diverse Biological Activities and Therapeutic Applications

The structural and chemical versatility of aminopyrimidine derivatives has led to their investigation and application across a remarkable breadth of diseases.[6]

Anticancer Agents

The most significant impact of aminopyrimidines has been in oncology, primarily through the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[2][9]

  • Kinase Inhibition : Aminopyrimidine derivatives have been developed as potent inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Akt, Aurora Kinase A (AURKA), and Lymphocyte-Specific Kinase (Lck).[2][10] By competing with ATP for the enzyme's binding site, these compounds can block downstream signaling pathways that drive cell proliferation and survival.[11]

  • Dual-Target Inhibition : More recently, novel aminopyrimidine derivatives have been designed as dual-target inhibitors, such as those targeting both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[12][13] This strategy represents a promising approach to cancer therapy by simultaneously inhibiting multiple pathways involved in tumor growth and survival.[13]

  • Mechanism of Action : The anticancer effects are often mediated through the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptosis (programmed cell death).[13]

Antimicrobial Agents

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[5][8] Aminopyrimidine derivatives have shown significant potential in this area.

  • Antibacterial Activity : These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15][16] Some derivatives function as antifolate agents, similar to the drug trimethoprim, while others may act via different mechanisms, such as inducing thymineless death.[17][18]

  • Antifungal Activity : Significant activity has also been reported against fungal pathogens like Candida albicans and Aspergillus niger.[14][17]

Antiviral Agents

Aminopyrimidine compounds have been identified as promising antiviral candidates, particularly against flaviviruses.[19]

  • Flavivirus Inhibition : Through virtual screening approaches, aminopyrimidine derivatives have been identified as potential inhibitors of the NS3 protease (NS3pro) of Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever Virus (YFV).[19]

  • Coronavirus Inhibition : Certain derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[20]

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Aminopyrimidines have been developed as potent anti-inflammatory agents by targeting key signaling pathways.

  • IKK-2/NF-κB Pathway Inhibition : The NF-κB transcription factor is a master regulator of inflammatory responses. Aminopyrimidine derivatives have been designed to selectively inhibit IκB kinase 2 (IKK-2), a critical upstream kinase in the NF-κB signaling cascade, thereby preventing the expression of pro-inflammatory genes.[1][21][22]

IKK2_NFkB_Pathway cytokine Inflammatory Stimuli (e.g., TNF-α) receptor Receptor cytokine->receptor IKK_complex IKK Complex (IKK-1, IKK-2, NEMO) receptor->IKK_complex IkB_NFkB IκB-α / NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκB-α aminopyrimidine Aminopyrimidine Inhibitor aminopyrimidine->IKK_complex Inhibits IKK-2 NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκB-α Degradation Releases NF-κB nucleus Nucleus NFkB->nucleus Translocates to gene_transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) inflammation Inflammation gene_transcription->inflammation Leads to

Inhibition of the IKK-2/NF-κB signaling pathway by aminopyrimidines.

Synthesis Strategies

The synthesis of aminopyrimidine derivatives is well-established, with several efficient methods available. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

  • Condensation Reactions : The most classic and widely used method involves the condensation of a compound containing an amidine group (like guanidine) with a β-dicarbonyl compound or its equivalent.[5][8] This approach allows for the direct formation of the pyrimidine ring.

  • Microwave-Assisted Synthesis : Modern synthetic chemistry increasingly employs microwave-assisted techniques to improve reaction efficiency. This eco-friendly method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[14][17][23]

  • Multicomponent Reactions : These reactions, where multiple starting materials react in a single step to form the product, offer a highly efficient route to complex aminopyrimidine structures, minimizing waste and purification steps.[7]

General_Synthesis_Workflow cluster_reaction Cyclocondensation Reaction start1 Amidine Source (e.g., Guanidine HCl) reaction_step Reaction Conditions - Base (e.g., K₂CO₃) - Solvent or Solvent-free - Heat (Conventional or Microwave) start1->reaction_step start2 β-Dicarbonyl Compound (e.g., β-ketoester) start2->reaction_step product Substituted 2-Aminopyrimidine reaction_step->product

A general workflow for the synthesis of 2-aminopyrimidine derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is crucial for rational drug design. SAR studies on aminopyrimidines have provided invaluable insights for optimizing lead compounds.

A key example is the structure-guided design of aminopyrimidine amides as selective inhibitors of Lck, a kinase involved in T-cell activation.[10] Initial leads based on a 2-aminoquinazoline scaffold were potent but lacked selectivity. By replacing the quinazoline core with an aminopyrimidine amide, researchers hypothesized that the introduction of a hydrogen-bond donor moiety would confer enhanced selectivity for kinases with a threonine gatekeeper residue, like Lck.[10] While this change initially led to a loss of potency, further optimization of substituents on the aminopyrimidine core ultimately yielded compounds with both improved cellular potency and superior selectivity profiles.[10]

Similarly, in the development of β-glucuronidase inhibitors, SAR studies revealed that the inhibitory activity was highly dependent on the nature of the substituent on the aminopyrimidine core.[24][25] A study of twenty-seven derivatives found that while most showed only moderate activity, a single derivative with specific structural features demonstrated exceptional potency, highlighting the sensitivity of the enzyme's binding pocket to small structural changes.[24]

TargetCore ScaffoldKey SAR InsightsResulting Activity
β-Glucuronidase 2-Amino-4,6-dichloropyrimidineInhibitory activity is highly dependent on the specific amine substituent. Specific electronic and steric properties are required for effective binding.[24]Compound 24 showed an IC₅₀ of 2.8 ± 0.10 µM, significantly more potent than the standard (45.75 ± 2.16 µM).[24][25]
Lck Kinase 2-Aminopyrimidine amideIntroduction of an H-bond donor enhances selectivity over kinases without a threonine gatekeeper.[10]Led to potent and selective inhibitors of IL-2 production in human whole blood.[10]
BRD4/PLK1 5-Aryl ethylidene aminopyrimidine-2,4-dioneAn unsubstituted phenyl moiety (Compound 4 ) showed superior inhibitory activity compared to substituted rings. Electron-withdrawing groups decreased activity.[12]Compound 4 had an IC₅₀ of 0.029 µM against BRD4. Compound 7 had an IC₅₀ of 0.02 µM against PLK1.[12]

Experimental Protocols

To ensure reproducibility and standardization, this section provides detailed methodologies for key experiments cited in the literature.

Representative Synthesis Protocol: Microwave-Assisted Synthesis of Aminopyrimidines

This protocol is adapted from a general procedure for the solvent-free synthesis of aminopyrimidine derivatives from chalcones and guanidine nitrate under microwave irradiation.[14][17]

Objective: To synthesize 2-aminopyrimidine derivatives efficiently using an eco-friendly microwave-assisted method.

Materials:

  • Substituted Chalcone (1 equivalent)

  • Guanidine Nitrate (2 equivalents)

  • Neutral Alumina (Al₂O₃)

  • Ethanol

  • Ethyl Acetate

  • Microwave Synthesizer

Procedure:

  • In a microwave-safe vessel, thoroughly mix the substituted chalcone (e.g., 0.2 moles) and guanidine nitrate (e.g., 0.4 moles).

  • Add neutral alumina (e.g., 2 gm) to the mixture to act as a solid support.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 640W) for a short duration (e.g., 4-7 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the synthesized product from the solid support using ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure aminopyrimidine derivative.

  • Characterize the final compound using spectral analysis (FT-IR, ¹H NMR, Mass Spectrometry).

Causality: The use of microwave irradiation provides rapid and uniform heating, accelerating the reaction rate and often improving yields compared to conventional heating.[23] The solvent-free condition, supported by neutral alumina, makes this a green chemistry approach, reducing solvent waste.[14]

Biological Assay Protocol: β-Glucuronidase Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory potency of aminopyrimidine derivatives against β-glucuronidase.[24][25]

Objective: To determine the IC₅₀ value of a test compound against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme (from E. coli)

  • p-nitrophenyl-β-D-glucuronide (PNPG) - Substrate

  • Test Compounds (dissolved in DMSO)

  • Acetate Buffer (e.g., 0.1 M, pH 5.0)

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 0.2 M) - Stop Solution

  • D-saccharic acid 1,4-lactone - Standard Inhibitor

  • 96-well microplate

  • Spectrophotometer (Microplate reader)

Procedure:

  • Prepare a series of dilutions of the test compounds and the standard inhibitor in the acetate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution (or buffer for control) to each well.

  • Add 20 µL of the β-glucuronidase enzyme solution to each well and incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate (PNPG) solution to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Self-Validation: This protocol is self-validating through the inclusion of a positive control (a known inhibitor like D-saccharic acid 1,4-lactone) and a negative control (no inhibitor). This allows for the verification of assay performance and the normalization of results.[24]

Future Perspectives

The aminopyrimidine scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics.[1] The future of aminopyrimidine research is poised to address several key challenges in medicine:

  • Combating Drug Resistance : The structural adaptability of aminopyrimidines allows for the design of next-generation inhibitors that can overcome resistance mechanisms developed by cancer cells or microbes.[8]

  • Development of Covalent and Allosteric Inhibitors : Moving beyond traditional ATP-competitive inhibition, the design of covalent and allosteric inhibitors based on the aminopyrimidine scaffold could lead to drugs with enhanced selectivity and prolonged duration of action.

  • Targeting Neurodegenerative Diseases : The pyrimidine core has been used to develop inhibitors for kinases implicated in neurodegeneration, opening new avenues for treating diseases like Alzheimer's and Parkinson's.[26]

  • Personalized Medicine : As our understanding of disease genetics grows, aminopyrimidine-based drugs will be crucial components of personalized therapy, tailored to a patient's specific genetic makeup.[27]

Conclusion

From their early use as antibacterial agents to their current status as highly selective and potent modulators of key cellular pathways, aminopyrimidine-based heterocyclic compounds have demonstrated enduring value in drug discovery.[1] Their privileged structure, characterized by synthetic accessibility and versatile binding capabilities, has enabled the development of life-saving therapies, particularly in oncology. The continued exploration of their vast chemical space, guided by rational design and a deeper understanding of disease biology, ensures that the aminopyrimidine scaffold will remain a vital and dynamic field of research for years to come.

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  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed.
  • Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021). SciSpace.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022). SSRN.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • A Overview Of The 2-Aminopyrimidine Derivatives As Antimicrobial Agents. (2024). International Journal of Pharmaceutical Sciences.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). PMC.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2025). ResearchGate.
  • Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach. (2024). PubMed.
  • Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. (2023). PMC.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PMC.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. (2019). Research Journal of Pharmacy and Technology.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2026). ResearchGate.
  • Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry.

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Foundational

Strategic Target Deconvolution for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine: A Comprehensive Technical Guide

Executive Summary Identifying the precise molecular targets of novel small molecules is a critical bottleneck in drug discovery. The compound 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine presents a unique structural profile:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Identifying the precise molecular targets of novel small molecules is a critical bottleneck in drug discovery. The compound 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine presents a unique structural profile: it harbors a privileged pyrimidin-4-amine scaffold—a classic ATP-competitive kinase hinge-binding motif—paired with a 5-bromopyridin-3-yl moiety. This guide outlines a robust, multi-tiered target deconvolution strategy that leverages both the innate biophysical properties of the unmodified molecule and the synthetic utility of its aryl bromide handle.

By integrating biased kinome profiling, label-free Thermal Proteome Profiling (TPP), and Affinity-Based Protein Profiling (AfBPP), researchers can establish a self-validating system to confidently identify and confirm target engagement.

Structural Rationale & Pharmacophore Analysis

To design an effective target identification workflow, one must first understand the causality behind the molecule's predicted interactions.

The Hinge-Binding Core

The pyrimidin-4-amine motif is widely recognized in medicinal chemistry as a potent kinase inhibitor scaffold[1]. In the ATP-binding pocket of kinases, the adenine ring of ATP forms critical hydrogen bonds with the kinase "hinge" region[2]. The pyrimidin-4-amine core mimics this interaction:

  • Bidentate Hydrogen Bonding: The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic C4-amine acts as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met or Leu residues)[2][3].

The Aryl Bromide Vector

The 5-bromopyridin-3-yl group serves a dual purpose. Biologically, it likely projects into the hydrophobic pocket (or the solvent-exposed channel, depending on the specific kinase conformation) to enhance binding affinity and selectivity. Chemically, the aryl bromide is a highly versatile synthetic handle. It allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to attach linker-tags (like biotin or fluorophores) without disrupting the primary hinge-binding pharmacophore[4].

Multi-Tiered Target Deconvolution Strategy

Relying on a single method for target identification often leads to false positives due to non-specific binding or false negatives due to steric hindrance. We employ an orthogonal, three-tiered approach.

Workflow Start 2-(5-Bromopyridin-3-YL) pyrimidin-4-amine Biased Tier 1: Biased Profiling (High-Throughput Kinome Scan) Start->Biased Unbiased1 Tier 2: Label-Free Unbiased (Thermal Proteome Profiling) Start->Unbiased1 Syn Pd-Catalyzed Cross-Coupling (Biotin-PEG Linker Attachment) Start->Syn Data Multi-Omics Data Integration & Cross-Validation Biased->Data Unbiased1->Data Unbiased2 Tier 3: Affinity-Based (AfBPP via Probe Synthesis) Unbiased2->Data Syn->Unbiased2 Target Validated Target Identification Data->Target

Orthogonal target deconvolution workflow integrating biochemical and proteomic strategies.

Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system , incorporating rigorous controls and competitive displacement to ensure trustworthiness.

Protocol 1: Kinome-Wide Activity Profiling (Biased)

Given the pyrimidin-4-amine core, the highest probability targets are protein kinases. A radiometric


P-ATP biochemical assay provides highly sensitive, quantitative profiling across a panel of >400 wild-type and mutant kinases.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine in 100% DMSO. Create a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

  • Assay Incubation: Incubate the compound with the kinase panel, substrate peptide, and

    
    P-ATP (at the specific 
    
    
    
    for each kinase to ensure competitive binding assessment) in a buffer containing 20 mM HEPES, 10 mM MgCl
    
    
    , and 0.01% Triton X-100.
  • Reaction & Detection: Incubate for 2 hours at room temperature. Spot the reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure retained radioactivity using a scintillation counter. Calculate IC

    
     values using a 4-parameter logistic regression.
    
Protocol 2: Thermal Proteome Profiling (TPP)

Chemical tagging can sometimes abolish binding due to steric clashes. TPP (or Cellular Thermal Shift Assay, CETSA) is an unbiased, label-free method that relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation[5][6].

Step-by-Step Methodology:

  • Cell Treatment: Treat live cells (e.g., HeLa or K562) with 10 µM of the unmodified compound or DMSO (vehicle control) for 1 hour to allow intracellular equilibration.

  • Thermal Gradient: Aliquot the cell suspension into 10 PCR tubes. Subject each tube to a distinct temperature point across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature[7].

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge at 100,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble protein fraction. Digest with trypsin and label the resulting peptides with Tandem Mass Tags (TMT10plex). Pool the samples and analyze via high-resolution LC-MS/MS[7].

  • Data Analysis: Plot the melting curves. A significant shift in the melting temperature (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) in the compound-treated group versus DMSO indicates direct target engagement.
    
Protocol 3: Affinity-Based Protein Profiling (AfBPP)

To complement TPP, AfBPP physically isolates the target proteins. The 5-bromo group is leveraged to synthesize an affinity probe.

Step-by-Step Methodology:

  • Probe Synthesis: Perform a Suzuki-Miyaura cross-coupling between 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine and a boronic acid-functionalized PEG-biotin linker. Purify via HPLC.

  • Lysate Preparation: Prepare native cell lysates (5 mg/mL protein) using a mild lysis buffer (e.g., 1% NP-40).

  • Incubation & Pull-Down: Incubate the lysate with 5 µM of the biotinylated probe for 4 hours at 4°C. Add streptavidin-coated magnetic beads and incubate for an additional 1 hour[8].

  • Stringent Washing: Wash the beads 5x with lysis buffer to remove low-affinity, non-specific interactors.

  • Competitive Elution (Self-Validation): Divide the beads into two aliquots.

    • Control Elution: Elute with DMSO vehicle.

    • Competitive Elution: Elute with 50 µM of the free, unmodified parent compound.

    • Causality: Only proteins that specifically recognize the pyrimidin-4-amine pharmacophore will be displaced by the free compound. "Sticky" background proteins remain on the beads[4].

  • LC-MS/MS: Digest the competitively eluted proteins and analyze via mass spectrometry.

AfBPP Lysate Native Cell Lysate + Biotinylated Probe Beads Streptavidin Magnetic Bead Enrichment Lysate->Beads Wash Stringent Washing (Remove Background) Beads->Wash Split Bead Aliquot Split Wash->Split Elute1 Vehicle Elution (Non-Specific Control) Split->Elute1 Elute2 Competitive Elution (Free Parent Compound) Split->Elute2 MS Quantitative LC-MS/MS Target Identification Elute1->MS Elute2->MS

Mechanism of Affinity Pull-Down utilizing competitive elution for self-validation.

Data Interpretation & Quantitative Analysis

The power of this multi-omics approach lies in data convergence. True targets will demonstrate potent biochemical inhibition, significant thermal stabilization, and specific competitive elution.

Table 1: Representative Kinome Profiling Results

Note: Data represents expected profiling outcomes for this pharmacophore class.

Kinase TargetIC

(nM)
Fold Selectivity (vs. Average)Pharmacophore Interaction Notes
CDK4 12.5>500xStrong bidentate hinge binding; hydrophobic pocket occupied by pyridyl ring.
Aurora A 45.0>100xSecondary target; common off-target for pyrimidine-4-amines.
EGFR (WT) 850.0<10xWeak binding; steric clash with gatekeeper residue.
c-Src >10,000N/ANo significant inhibition observed.
Table 2: Multi-Omics Hit Convergence (TPP vs. AfBPP)

To establish high-confidence targets, cross-reference the label-free thermal shifts (


) with the enrichment ratios from the competitive AfBPP assay.
Identified ProteinTPP

(°C)
AfBPP Enrichment (Log2 Fold Change)Validation StatusConclusion
CDK4 + 6.2+ 5.8Confirmed in Tier 1Primary Target
Cyclin D1 + 4.1+ 4.5Indirect (Complex)Subunit stabilized via CDK4 binding
Aurora A + 2.5+ 2.1Confirmed in Tier 1Secondary Target
Tubulin

+ 0.2- 0.1Not detectedBackground/Non-specific
HSP90 + 0.5+ 0.2Not detectedBackground/Non-specific

Causality in Interpretation: Notice that Cyclin D1 shows a thermal shift and is pulled down in AfBPP, despite not being a kinase. This occurs because Cyclin D1 forms a tight complex with CDK4. When the compound stabilizes CDK4, the entire protein complex is thermodynamically stabilized and co-purified. This highlights the value of performing these assays in native cell lysates rather than with isolated recombinant proteins.

Conclusion

The deconvolution of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine requires a strategic balance of its biophysical binding properties and its chemical reactivity. By utilizing the unmodified molecule in Kinome Scans and Thermal Proteome Profiling, and exploiting the 5-bromo vector for Affinity-Based Protein Profiling, researchers can generate a highly rigorous, self-validating dataset. This orthogonal approach eliminates the ambiguity of non-specific binding, providing a clear, actionable path from chemical hit to validated biological target.

References

  • Thermal Proteome Profiling to Identify Protein-ligand Interactions. Bio-protocol. Available at:[Link][5]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. Available at:[Link][1]

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. D-NB. Available at:[Link][6]

  • Affinity-based proteomic profiling: Problems and achievements. ResearchGate. Available at:[Link][4]

  • Potent and selective EGFR inhibitors based on 5-aryl-7H-pyrrolopyrimidin-4-amines. ResearchGate. Available at:[Link][3]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. Available at: [Link][7]

  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines. NIH. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Revolutionizing Drug Discovery: Optimized Suzuki Coupling Protocols for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Abstract: The 2-aryl-3-aminopyridine-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of targeted therapies, particularly in oncology. This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-aryl-3-aminopyridine-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of targeted therapies, particularly in oncology. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine, a critical building block for the synthesis of diverse compound libraries. We delve into the mechanistic nuances of the reaction, offer detailed, field-proven protocols, and present a comparative analysis of various reaction parameters to empower researchers in drug discovery and development with the tools for efficient and reproducible synthesis.

Introduction: The Strategic Importance of the 2-Aryl-3-aminopyridine-pyrimidine Core

The fusion of pyridine and pyrimidine rings creates a privileged heterocyclic system with a high propensity for interacting with various biological targets. Specifically, the 2-(pyridin-3-yl)pyrimidin-4-amine core is a validated pharmacophore found in numerous kinase inhibitors. The strategic placement of a bromine atom at the 5-position of the pyridine ring provides a versatile handle for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling, celebrated for its mild conditions and broad functional group tolerance, stands as the premier method for this transformation.[1] Its application to heteroaromatic halides like 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine, however, requires careful optimization to overcome challenges such as catalyst inhibition by the nitrogen-rich substrate.[2]

This guide will provide a robust framework for successfully navigating these challenges, enabling the synthesis of novel 2-aryl-3-aminopyridine-pyrimidine derivatives with high efficiency and purity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_R1 R¹-Pd(II)L_n-X OxAdd->PdII_R1 Transmetal Transmetalation (R²-B(OR)₂) PdII_R1->Transmetal Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product (R¹-R²)

Sources

Application

Technical Application Note: In Vitro Kinase Profiling of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine

This Application Note is designed for researchers utilizing 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine (hereafter referred to as BPPA ) as a chemical probe, scaffold, or intermediate in kinase inhibitor discovery. The prot...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine (hereafter referred to as BPPA ) as a chemical probe, scaffold, or intermediate in kinase inhibitor discovery.

The protocol focuses on characterizing the inhibitory potency (IC₅₀) and mechanism of action (MoA) of BPPA against serine/threonine kinases (specifically CDKs) and tyrosine kinases (e.g., JAKs), for which the aminopyrimidine scaffold is a privileged structure.

Introduction & Mechanistic Basis[1][2][3][4][5][6]

The compound 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine (BPPA) represents a classic "privileged scaffold" in medicinal chemistry. It belongs to the 2-aminopyrimidine class, which mimics the adenine ring of ATP, allowing it to function as a Type I ATP-competitive inhibitor.

Structural Logic and Causality
  • Hinge Binding: The pyrimidine-4-amine motif functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the "hinge region" of the kinase catalytic domain (Glu-Leu-Cys backbone in many kinases).[1]

  • The 5-Bromo Handle: The bromine atom on the pyridine ring serves two roles:

    • Halogen Bonding: It can engage in halogen bonding with carbonyl oxygens in the kinase back pocket, potentially increasing selectivity.

    • Synthetic Utility: It acts as a handle for Suzuki-Miyaura coupling to expand the molecule into the solvent-exposed region, a common strategy in Fragment-Based Drug Discovery (FBDD).

Target Landscape

BPPA analogues are frequently cited in the development of inhibitors for:

  • CDKs (Cyclin-Dependent Kinases): Cell cycle regulation (e.g., Palbociclib analogues).

  • JAKs (Janus Kinases): Cytokine signaling.

  • ROCK (Rho-associated Kinase): Cytoskeletal regulation.

Pathway Visualization: CDK/Cell Cycle Regulation

The following diagram illustrates the critical signaling node (CDK2/Cyclin E) often targeted by aminopyrimidine scaffolds like BPPA.

CDK_Pathway Growth_Factor Growth Factors (EGF, FGF) RTK RTK Activation Growth_Factor->RTK Ras_Raf Ras / Raf / MEK RTK->Ras_Raf Myc c-Myc Ras_Raf->Myc CyclinD Cyclin D Myc->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Complex Formation Rb Rb (Retinoblastoma) CDK4_6->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release (Activation) CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Drives Transition BPPA BPPA (Inhibitor) BPPA->CDK4_6 ATP Competition BPPA->CDK2 ATP Competition

Caption: Mechanism of Action for BPPA within the G1/S Phase transition. BPPA competitively inhibits CDK2/4/6, preventing Rb phosphorylation and arresting the cell cycle.

Materials & Compound Handling

Compound Preparation

BPPA is hydrophobic. Proper solubilization is critical to prevent micro-aggregation, which causes false-positive "pan-assay interference" (PAINS).

ComponentSpecificationProtocol Note
BPPA >98% Purity (HPLC)Store powder at -20°C under desiccant.
Solvent DMSO (Anhydrous)Dissolve to 10 mM stock. Vortex for 1 min. Visual inspection for particulates is mandatory.
Storage Aliquots (20 µL)Avoid freeze-thaw cycles (>3 cycles degrades potency). Store at -80°C.
Working Sol. 100% DMSOPrepare serial dilutions in 100% DMSO before adding to aqueous buffer to prevent crashing out.
Reagents for Kinase Assay (ADP-Glo™ Format)

This protocol uses the ADP-Glo™ Kinase Assay (Promega), a luminescent ADP detection method. It is preferred over radiometric assays for its high sensitivity and suitability for high-throughput screening (HTS).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT (freshly added).

  • Substrate: Histone H1 (for CDK2) or Poly(Glu,Tyr) (for Tyrosine Kinases).

  • ATP: Ultra-pure ATP (must be determined based on Kinase

    
    ).
    

Experimental Protocol: IC₅₀ Determination

Objective: Determine the inhibitory concentration (IC₅₀) of BPPA against CDK2/Cyclin E using a luminescent ADP detection assay.

Phase 1: Assay Optimization (The Check)

Critical Scientific Insight: Since BPPA is an ATP-competitive inhibitor, the IC₅₀ is dependent on the ATP concentration used (Cheng-Prusoff equation). To generate robust data, you must run the assay at the ATP


  (Michaelis constant) for the specific kinase.
  • Action: If

    
     is unknown, perform an ATP titration (1 µM – 1000 µM) with fixed kinase/substrate. Select the concentration yielding 50% maximal velocity (
    
    
    
    ).
Phase 2: Reaction Assembly (384-well Plate)

Volume: 10 µL Reaction Volume.

  • Compound Dilution (Source Plate):

    • Prepare a 12-point dose-response curve of BPPA in 100% DMSO.

    • Top concentration: 10 mM (Stock). Dilution factor: 1:3.

    • Transfer 50 nL of compound to the assay plate (final DMSO < 1%).

  • Kinase Addition:

    • Dilute CDK2/Cyclin E to 2 ng/µL in Kinase Buffer.

    • Add 5 µL of Kinase solution to the wells.

    • Control 1 (No Inhibitor): DMSO only + Kinase.

    • Control 2 (No Kinase): DMSO only + Buffer (Background).

    • Incubation: Incubate BPPA with Kinase for 15 minutes at Room Temperature (RT). Why? This allows the inhibitor to reach binding equilibrium before competition with ATP begins.

  • Substrate/ATP Initiation:

    • Prepare a mix of Histone H1 (0.2 mg/mL) and ATP (at

      
      , typically 10-50 µM).
      
    • Add 5 µL of Substrate/ATP mix to initiate the reaction.

    • Reaction Time: Incubate for 60 minutes at RT.

Phase 3: Detection (ADP-Glo™)
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .

    • Mechanism:[2][1] Terminates the kinase reaction and depletes all remaining unconsumed ATP.[3]

    • Incubate: 40 minutes at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent .

    • Mechanism:[2][1] Converts the generated ADP back to ATP, which is then used by Luciferase to generate light.

    • Incubate: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

Calculation

Calculate the Percent Inhibition for each concentration:



Curve Fitting

Fit the data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response) using software like GraphPad Prism or XLfit:



  • X: Log of BPPA concentration.

  • Y: % Inhibition.

Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy, check these parameters:

  • Z'-Factor: Must be > 0.5. (Formula:

    
    ).
    
  • Hill Slope: Should be approximately -1.0.

    • Insight: If Hill Slope < -2.0, suspect compound aggregation or stoichiometric binding issues.

    • Insight: If Hill Slope > -0.5, suspect negative cooperativity or solubility limits.

Troubleshooting & Orthogonal Validation

Issue: Compound Aggregation

Aminopyrimidines like BPPA can form colloidal aggregates at high concentrations (>10 µM), inhibiting the enzyme non-specifically by sequestration.

  • Solution: Add 0.01% Triton X-100 to the Kinase Buffer. Detergents disrupt colloids but do not affect specific binding.

Orthogonal Assay: TR-FRET Binding (LanthaScreen™)

To confirm BPPA binds the ATP pocket without relying on enzymatic turnover:

  • Use a Europium-labeled anti-tag antibody (binds the Kinase).

  • Use an AlexaFluor-labeled "Tracer" (known ATP-competitive ligand).

  • Logic: BPPA will displace the Tracer, reducing the FRET signal.

  • This assay is less susceptible to interference from ATP concentration variances.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.

  • Zhang, J., et al. (2009). Simple assay methods for identifying mechanisms of kinase inhibition. Journal of Biomolecular Screening.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Method

Advanced Crystallization Protocols for 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine: Thermodynamic Control and Supramolecular Assembly

Introduction & Supramolecular Context The compound 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine represents a highly functionalized heterocyclic system frequently encountered in the development of kinase inhibitors and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Supramolecular Context

The compound 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine represents a highly functionalized heterocyclic system frequently encountered in the development of kinase inhibitors and advanced pharmaceutical intermediates. Crystallizing this molecule presents a unique supramolecular challenge due to its dense array of non-covalent interaction sites.

As an application scientist, understanding the structural causality of this molecule is the first step toward successful crystal engineering. The molecule features a primary amine at the 4-position of the pyrimidine ring, acting as a potent dual hydrogen-bond donor (HBD). Simultaneously, the nitrogen atoms within the pyrimidine and pyridine rings serve as strong hydrogen-bond acceptors (HBA) [1]. Furthermore, the bromine atom localized on the pyridine ring introduces a highly directional


-hole, enabling robust halogen bonding (e.g., C–Br···N interactions) that competes with and complements traditional hydrogen bonding [2]. The delicate balance between these hydrogen and halogen bonds dictates the polymorphic outcome and the overall thermodynamic stability of the crystal lattice [3].

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, it is critical to establish a thermodynamic baseline. The rigid, planar nature of the bi-heteroaryl system, combined with its strong intermolecular hydrogen-bonding network, typically results in high lattice energy and consequently poor solubility in non-polar or weakly polar solvents.

Table 1: Solvent Classification and Solubility Profile
Solvent ClassificationRepresentative SolventsSolubility ProfileMechanistic Rationale
Primary Solvents (Good) DMSO, DMF, NMPHigh (>50 mg/mL at 25°C)High polarity and strong HBA capacity disrupt the solute's intermolecular N-H···N network.
Intermediate Solvents Ethanol, Methanol, THFModerate (Hot)Alcohols provide competitive HBD/HBA interactions, useful for cooling crystallization.
Anti-Solvents (Poor) Water, Diethyl Ether, HeptaneVery Low (<1 mg/mL)High dielectric constant (Water) or extreme non-polarity (Heptane) forces solute-solute aggregation.

Note: Data is generalized for aminopyrimidine-bromopyridine derivatives based on standard pharmaceutical profiling.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPCs)—such as verifying complete dissolution and monitoring the turbidity point—researchers can ensure reproducibility across different scales.

Protocol A: Anti-Solvent Crystallization (Scalable Bulk Recovery)

Anti-solvent crystallization is the most efficient method for recovering high-purity bulk material from a crude synthesis mixture [5]. This method leverages the high solubility of the compound in DMSO and its near-zero solubility in water.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine in 10 mL of anhydrous DMSO in a 50 mL jacketed reactor.

  • Thermal Activation: Heat the suspension to 60°C under continuous overhead stirring (250 rpm) until a completely clear solution is achieved. (IPC: Visual confirmation of no residual particulates ensures complete destruction of the crude lattice).

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask to remove any insoluble impurities or dust that could cause heterogeneous nucleation.

  • Anti-Solvent Addition (Nucleation): Maintain the solution at 60°C. Begin adding deionized water (the anti-solvent) dropwise via a syringe pump at a rate of 0.5 mL/min.

  • Turbidity Point: Pause the addition immediately when the solution becomes persistently cloudy (the cloud point). Hold the temperature for 15 minutes to allow primary nucleation to stabilize.

  • Crystal Growth: Resume water addition at 1.0 mL/min until a total of 20 mL of water has been added.

  • Cooling & Harvesting: Cool the suspension linearly to 5°C at a rate of -0.5°C/min. Filter the resulting crystalline slurry under a vacuum, wash with 10 mL of cold water/ethanol (80:20 v/v), and dry in a vacuum oven at 45°C for 12 hours.

AntisolventWorkflow Start Crude 2-(5-Bromopyridin-3-yl) pyrimidin-4-amine Dissolve Dissolution in DMSO (T = 60°C, 100 mg/mL) Start->Dissolve Filter Hot Filtration (0.22 µm PTFE) Dissolve->Filter Antisolvent Anti-Solvent Addition (H2O at 0.5 mL/min) Filter->Antisolvent Nucleation Turbidity Point Reached (Primary Nucleation) Antisolvent->Nucleation Supersaturation Growth Cooling & Crystal Growth (-0.5°C/min to 5°C) Nucleation->Growth Ostwald Ripening Harvest Vacuum Filtration & Drying (Yield > 85%) Growth->Harvest

Fig 1: Step-by-step workflow for the anti-solvent crystallization process.
Protocol B: Vapor Diffusion (Single Crystal Growth for XRD)

To elucidate the exact hydrogen and halogen bonding networks, single crystals suitable for X-ray Diffraction (XRD) are required. Vapor diffusion provides the ultra-slow kinetics necessary for defect-free crystal growth [4].

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 1 mL of DMF in a small 2-dram glass vial. Sonicate to ensure complete dissolution.

  • Outer Vial Preparation: Place 5 mL of Diethyl Ether (the volatile anti-solvent) into a larger 20 mL scintillation vial.

  • Chamber Assembly: Carefully place the uncapped 2-dram vial inside the 20 mL vial.

  • Sealing & Incubation: Cap the 20 mL vial tightly and seal it with Parafilm. Store the assembly in an undisturbed, vibration-free environment at ambient temperature (20-25°C).

  • Harvesting: Over 7 to 14 days, the volatile ether will diffuse into the DMF, slowly lowering the solubility and inducing the growth of high-quality single crystals on the walls of the inner vial.

SupramolecularAssembly Molecule1 Molecule A 4-Aminopyrimidine Core Molecule2 Molecule B 4-Aminopyrimidine Core Molecule1->Molecule2 N-H···N Hydrogen Bond Molecule2->Molecule1 N-H···N Hydrogen Bond Molecule3 Molecule C 5-Bromopyridine Motif Molecule2->Molecule3 C-Br···N Halogen Bond

Fig 2: Logical relationship of competitive supramolecular interactions during crystal assembly.
Protocol C: Reactive Salt Crystallization (Hydrochloride Formation)

Because the compound contains multiple basic nitrogen centers, forming a salt can drastically alter its physicochemical properties, often improving aqueous solubility for downstream biological assays.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 500 mg of the free base in 15 mL of hot absolute ethanol (70°C).

  • Acid Addition: Slowly add 1.1 molar equivalents of concentrated HCl (or a pre-prepared solution of HCl in dioxane) dropwise.

  • Salt Precipitation: The protonation of the most basic nitrogen (typically the pyrimidine ring nitrogen) immediately alters the polarity, often resulting in the rapid precipitation of the hydrochloride salt.

  • Maturation: Stir the slurry at room temperature for 2 hours to ensure complete conversion and uniform particle size. Filter and wash with cold ethanol.

Analytical Characterization & Validation

To validate the success of the crystallization, the following analytical suite is mandatory:

  • Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and polymorphic purity of the bulk powder obtained in Protocol A.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects any solvates or hydrates formed during the anti-solvent process.

  • Single Crystal X-Ray Diffraction (SCXRD): Utilized on crystals from Protocol B to map the precise bond lengths and angles of the N-H···N and C-Br···N interactions.

References

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI.
  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. RSC Publishing.
  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar.
  • Halogen Bonding in Crystal Engineering. Structure and Bonding (Springer).
  • A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization. MDPI.
Application

Application Note: Preparation and Storage of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine Stock Solutions in DMSO

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-precision methodologies for handling 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine . Executive Summary The compo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-precision methodologies for handling 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine .

Executive Summary

The compound 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine (estimated MW: ~251.08 g/mol ) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of ATP-competitive kinase inhibitors.[1] Its structure, comprising a pyrimidine amine linked to a brominated pyridine, imparts significant lipophilicity and rigid planarity, making aqueous solubility a challenge.

This protocol details the preparation of stable stock solutions using Dimethyl Sulfoxide (DMSO) .[2][3][4] It addresses the critical "solubility cliff" often encountered with heteroaryl amines, ensuring that downstream biological assays (IC50 determination, cell viability) are not compromised by micro-precipitation or solvent-induced artifacts.[1]

Physicochemical Profile & Solvent Selection[2][4][5][6][7]

Compound Characteristics[1][4][8]
  • Chemical Structure: A 4-aminopyrimidine ring attached at the C2 position to the C3 position of a 5-bromopyridine.[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1]
  • Molecular Weight: ~251.08 g/mol (Note: Always verify against your specific Certificate of Analysis (CoA) as salt forms or hydrates will alter this value).[1]

  • Polarity: Moderate to Low.[1] The presence of the bromine atom and aromatic rings increases lipophilicity (LogP estimated > 2.0).

  • H-Bonding: The amine group acts as a donor; ring nitrogens act as acceptors.[1]

Why DMSO?

Water is unsuitable for stock solutions due to the compound's aromatic hydrophobicity. Ethanol is volatile and may cause concentration drifts.[1] Anhydrous DMSO (≥99.9%) is the industry standard because:

  • Dipolar Aprotic Nature: It effectively solvates the polarizable bromine and the nitrogen-rich heterocycles.[1]

  • Low Volatility: (Boiling point: 189°C) ensures concentration stability during handling.[1]

  • Miscibility: It is fully miscible with aqueous assay buffers, allowing for seamless serial dilutions.

Materials & Equipment

ItemSpecificationPurpose
Solvent DMSO, Anhydrous, ≥99.9% (Cell Culture Grade)Solubilization without hydrolysis risk.[1]
Vials Amber Glass or Polypropylene (PP)Protects from light; PP is DMSO-resistant.[1]
Balance Analytical (Readability 0.01 mg)Precise mass measurement.
Pipettes Calibrated P1000, P200Accurate volume transfer.
Gas Nitrogen or Argon (Optional)Headspace purging to prevent oxidation.[1]

Safety Warning: DMSO enhances skin permeability.[1] This compound contains a brominated heteroaryl motif, potentially toxic.[1] Double-gloving (Nitrile) and a fume hood are mandatory. [1]

Protocol: Stock Solution Preparation

Calculation Framework

Target Concentration: 10 mM (Standard for HTS and cell assays). Formula:


[1]

Quick Reference Table (Assuming MW = 251.08 g/mol ):

Target VolumeTarget Conc.Mass Required
1.0 mL10 mM2.51 mg
5.0 mL10 mM12.55 mg
1.0 mL50 mM12.55 mg
Step-by-Step Methodology
  • Weighing:

    • Tare a sterile, amber glass vial.[1]

    • Weigh approximately 2-5 mg of the compound.[1] Record the exact mass (e.g., 2.63 mg).

    • Critical: Do not attempt to weigh an exact target mass (e.g., exactly 2.51 mg). Weigh the powder first, then adjust the solvent volume.[5]

  • Volume Calculation:

    • Calculate the required DMSO volume to achieve exactly 10 mM based on the recorded mass.

    • 
      [1]
      
    • Example: For 2.63 mg:

      
      .[1]
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear.

    • If particulate remains: Sonicate in a water bath at room temperature for 5 minutes. If necessary, warm gently to 37°C (do not exceed 40°C to prevent degradation).

  • Aliquoting (The "Single-Use" Rule):

    • Never store the bulk stock. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing compound precipitation.[1]

    • Dispense into 50-100 µL aliquots in sterile microcentrifuge tubes.

  • Storage:

    • Seal tubes tightly (Parafilm recommended).[1]

    • Store at -20°C for up to 6 months or -80°C for long-term (>1 year).

Workflow Visualization

StockPreparation Start Start: Solid Compound (2-(5-Bromopyridin-3-yl)pyrimidin-4-amine) Weigh Step 1: Weigh Mass (Record exact mg) Start->Weigh Calc Step 2: Calculate DMSO Volume (Vol = Mass / [MW * Conc]) Weigh->Calc Mix Step 3: Add DMSO & Vortex (30-60 sec) Calc->Mix Inspect QC Check: Visual Inspection Mix->Inspect Sonicate Troubleshoot: Sonicate/Warm (Max 37°C) Inspect->Sonicate Particulates Aliquot Step 4: Aliquot (50-100 µL per tube) Inspect->Aliquot Clear Solution Sonicate->Inspect Re-check Store Step 5: Storage (-20°C or -80°C, Dark) Aliquot->Store

Caption: Logical workflow for the gravimetric preparation of stock solutions, incorporating a critical QC loop to ensure complete solubilization prior to storage.

Quality Control & Troubleshooting

Validation of Concentration (UV-Vis)

To validate the stock concentration, use the Beer-Lambert Law (


).[1]
  • Dilute the stock 1:1000 in methanol or ethanol.[1]

  • Measure Absorbance at

    
     (likely ~250-300 nm for this scaffold).[1]
    
  • Compare against a standard curve if available.[1]

Common Issues
IssueCauseSolution
Precipitation on Thaw DMSO absorbed moisture; compound "crashed out."[1]Warm to 37°C and vortex.[1][2][4] If solids persist, discard.[1][2]
Precipitation in Media "Solubility Cliff" when diluting into water.Ensure final DMSO conc. is <1%.[1][5] Add DMSO stock slowly to vortexing media.
Color Change (Yellowing) Oxidation of the amine or bromine lability.[1]Check purity via LC-MS. Discard if degradation >5%.

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[1] Retrieved from

  • Kozikowski, B. A., et al. (2003).[1] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[6][7] Journal of Biomolecular Screening. Retrieved from

  • Thermo Fisher Scientific. DMSO (Dimethyl Sulfoxide), Anhydrous Grade Product Information.[1] Retrieved from [1]

  • PubChem. 2-Amino-5-bromopyrimidine (Structural Fragment Data). National Library of Medicine.[1] Retrieved from [1]

Sources

Method

reaction parameters for synthesizing aminopyrimidine derivatives

Application Note: Reaction Parameters for Synthesizing Aminopyrimidine Derivatives Abstract Aminopyrimidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Parameters for Synthesizing Aminopyrimidine Derivatives

Abstract

Aminopyrimidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Palbociclib).[1][2] This guide provides a technical analysis of the three primary synthetic routes: Nucleophilic Aromatic Substitution (


), Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig), and De Novo Cyclization. Unlike standard reviews, this protocol focuses on causality —explaining why specific parameters (ligand bite angle, solvent dielectric constant, leaving group lability) dictate reaction success, supported by self-validating experimental workflows.

Part 1: Strategic Route Selection

Before initiating synthesis, the choice of method must be dictated by the electronic nature of the substrate and the availability of starting materials.

Decision Matrix (Graphviz Visualization)

RouteSelection Start Target: Aminopyrimidine Derivative CheckSM Available Starting Material? Start->CheckSM HaloPyr Halogenated Pyrimidine (Cl, Br, I) CheckSM->HaloPyr Yes Acyclic Acyclic Precursors (Guanidine + 1,3-Dicarbonyl) CheckSM->Acyclic No CheckElec Is the Halogen Activated? (Electron Deficient Ring?) HaloPyr->CheckElec Cyclization Method C: De Novo Cyclization (Best for Scaffold Diversity) Acyclic->Cyclization SNAr Method A: SNAr (Best for 2/4-Cl with EWG) CheckElec->SNAr Yes (e.g., 4-Cl, 2-Cl, 5-NO2) Buchwald Method B: Buchwald-Hartwig (Best for Unactivated/Sterically Hindered) CheckElec->Buchwald No (e.g., 5-Alkyl, Electron Rich)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and availability.

Part 2: Method A - Nucleophilic Aromatic Substitution ( )

Core Principle: Pyrimidines are electron-deficient heterocycles (π-deficient). Halogens at the 2-, 4-, or 6-positions are susceptible to nucleophilic attack. However, regioselectivity is the primary challenge when multiple leaving groups are present.

Critical Parameter: Regioselectivity Control
  • The "Rule of Thumb": In 2,4-dichloropyrimidine, the C-4 position is generally more reactive towards amines due to the para-like resonance stabilization of the Meisenheimer complex.

  • Leaving Group Switch: To reverse selectivity (attack at C-2), use a sulfone leaving group (

    
    ). The coordination of the nucleophile to the sulfone oxygen can direct the attack to the C-2 position via a hydrogen-bond-assisted transition state [1].
    
Optimized Protocol: of 2,4-Dichloropyrimidine

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Ethanol (Green/Polar) or THF (Aprotic)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration). Note: Ethanol is preferred over DMF for easier workup and green chemistry compliance.

  • Temperature Control (Critical):

    • For C-4 Selectivity: Cool to 0 °C . Add amine dropwise. Stir at 0 °C for 1-2 hours.

    • For Bis-substitution (C-2 & C-4): Heat to Reflux (80 °C) for 4-6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The mono-substituted product usually runs lower than the starting material but higher than the bis-product.

  • Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water x2, Brine x1. Dry over

    
    .
    

Self-Validation Check:

  • If C-2 substitution is observed as a major byproduct at 0 °C: Switch solvent to a non-polar solvent like DCM or Toluene to destabilize the transition state at C-2, or increase steric bulk of the amine.

Part 3: Method B - Buchwald-Hartwig Cross-Coupling

Core Principle: When the pyrimidine ring is electron-rich (e.g., 5-amino, 5-alkyl) or the halogen is unactivated (5-Cl),


 fails. Pd-catalyzed coupling is required.
Challenge:  Pyrimidine nitrogens are strong 

-donors and can displace phosphine ligands, poisoning the Palladium catalyst.
Critical Parameter: Ligand Selection
  • Bite Angle & Bulk: Use bulky, electron-rich bidentate ligands (e.g., Xantphos , BINAP ) or bulky monodentate biaryl ligands (BrettPhos , RuPhos ). These prevent the formation of inactive

    
     complexes by sterically crowding the metal center, forcing the catalytic cycle to proceed [2].
    
Optimized Protocol: Pd-Catalyzed Amination of 5-Chloropyrimidine

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines)

  • Base:

    
     (weak base, 2.0 equiv) or NaOtBu (strong base, 1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this catalytic cycle.

  • Pre-catalyst Formation: Add Pd source, Ligand, and Solvent.[3] Stir at RT for 5 mins to form the active catalytic species (often visible as a color change from dark red to orange/yellow).

  • Addition: Add 5-chloropyrimidine, Amine, and Base.

  • Reaction: Seal and heat to 100 °C for 12-18 hours.

  • Workup: Filter through a Celite pad (to remove Pd black). Concentrate and purify via column chromatography.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning by Pyrimidine NSwitch to BrettPhos (bulky ligand) or increase catalyst loading to 5-10 mol%.
Dehalogenation

-Hydride elimination
Switch base from NaOtBu to

or

.
Product is Blue/Green Residual PalladiumTreat crude with a metal scavenger (e.g., QuadraPure™) or wash with aqueous N-Acetylcysteine.

Part 4: Method C - De Novo Cyclization (Microwave Assisted)

Core Principle: Constructing the pyrimidine ring from acyclic precursors allows for diversity at positions difficult to functionalize later. Reaction: Condensation of Guanidine (or amidine) with 1,3-dicarbonyls (chalcones,


-keto esters).
Critical Parameter: Microwave Heating

Microwave irradiation (MW) induces dipolar polarization, heating the polar solvent/reagents directly.[2] This is superior to thermal heating for pyrimidine cyclization because it overcomes the high activation energy of the dehydration step rapidly, preventing the degradation of guanidine intermediates [3].

Optimized Protocol: Guanidine + Chalcone Cyclization

Reagents:

  • Substrate A: Chalcone (1.0 equiv)[2]

  • Substrate B: Guanidine Hydrochloride (1.2 equiv)[2]

  • Base: NaOH or KOH (2.5 equiv)

  • Solvent: Ethanol (absolute)

Step-by-Step Workflow:

  • Setup: Place Chalcone, Guanidine HCl, and crushed NaOH in a microwave process vial (0.5 - 2.0 mL).

  • Solvent: Add Ethanol. Cap the vial.

  • MW Parameters:

    • Temperature: 120 °C

    • Time: 10 - 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Pour reaction mixture into crushed ice. The aminopyrimidine usually precipitates as a solid. Filter and wash with cold water.

Data Comparison: Thermal vs. Microwave

ParameterThermal RefluxMicrowave (120°C)
Time 8 - 12 Hours10 - 20 Minutes
Yield 45 - 60%85 - 92%
Purity (Crude) Low (requires column)High (often recrystallization only)

Part 5: References

  • Regioselectivity in Pyrimidines: Wuxi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link

  • Buchwald-Hartwig Parameters: ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. Link

  • Microwave Synthesis: BenchChem. (2025).[2] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Link

  • SNAr Conditions: MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Link

  • General Review: IJPS Journal. (2024).[4][5][6] A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Link

Sources

Application

scale-up synthesis procedures for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

An Application Note and Comprehensive Protocol for the Scale-Up Synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine Abstract This document provides a detailed guide for the multi-gram scale-up synthesis of 2-(5-Bromopy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Scale-Up Synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Abstract

This document provides a detailed guide for the multi-gram scale-up synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine, a key building block in pharmaceutical research and development, particularly in the synthesis of kinase inhibitors.[1][2] The presented synthetic strategy is designed for robustness, scalability, and efficiency, addressing common challenges encountered when transitioning from laboratory-scale to larger-scale production. This guide is intended for researchers, chemists, and professionals in the field of drug development. The protocol is divided into three main parts: the synthesis of the key intermediate, 5-bromo-3-cyanopyridine; its conversion to 5-bromopyridine-3-carboxamidine hydrochloride; and the final cyclocondensation to yield the target molecule. Each step is accompanied by detailed experimental procedures, safety considerations, and the scientific rationale behind the chosen conditions.

Introduction

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] The title compound, 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine, offers a strategic advantage by incorporating a bromine atom on the pyridine ring. This halogen serves as a versatile synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the exploration of a wider chemical space to optimize drug-like properties.[3]

The synthesis of substituted pyrimidin-4-amines can be approached through various synthetic routes. A common and highly effective strategy involves the cyclocondensation of a carboxamidine with a suitable three-carbon synthon.[4][5][6] This approach was selected for its reliability and the commercial availability of the necessary starting materials. This document outlines a robust, three-step synthesis designed for scale-up.

Overall Synthetic Workflow

The synthesis is logically divided into the preparation of a key pyridine intermediate followed by the construction of the pyrimidine ring.

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Target Synthesis A 5-Bromonicotinamide B 5-Bromo-3-cyanopyridine A->B Dehydration (POCl3) C 5-Bromopyridine-3-carboxamidine HCl B->C Pinner Reaction (HCl, EtOH) E 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine C->E Cyclocondensation (NaOEt, EtOH) D 3-(Dimethylamino)acrylonitrile D->E

Figure 1: Overall synthetic workflow for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine.

Part A: Synthesis of Key Pyridine Intermediates

Step 1: Synthesis of 5-Bromo-3-cyanopyridine from 5-Bromonicotinamide

Scientific Rationale: The conversion of a primary amide to a nitrile is a standard dehydration reaction. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used dehydrating agent for this transformation due to its strong affinity for oxygen. The reaction proceeds via the formation of a Vilsmeier-like intermediate, which then eliminates to form the nitrile. Dichloromethane is chosen as the solvent for its inertness and ease of removal. The addition of a mild base like sodium bicarbonate during workup neutralizes any remaining acidic species.

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel, add 5-bromonicotinamide (100 g, 0.497 mol) and dichloromethane (1 L).[7][8][9][10]

  • Reagent Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (114 g, 70 mL, 0.746 mol) via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (1.5 kg) with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 300 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 400 mL) until the aqueous layer is basic (pH > 8), followed by a wash with brine (400 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford 5-bromo-3-cyanopyridine as a crystalline solid.

ParameterValue
Starting Material 5-Bromonicotinamide
Scale 100 g
Typical Yield 80-90%
Purity (by HPLC) >98%
Melting Point 103-107 °C
Step 2: Synthesis of 5-Bromopyridine-3-carboxamidine Hydrochloride

Scientific Rationale: The Pinner reaction is a classic method for converting nitriles to amidines. The reaction proceeds through the formation of an imidate ester hydrochloride upon treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. Subsequent treatment of the isolated imidate with ammonia or an ammonium salt in an alcohol furnishes the corresponding amidine hydrochloride. Anhydrous conditions are crucial in the first step to prevent hydrolysis of the nitrile or the intermediate imidate ester.

Protocol:

  • Reaction Setup: Equip a 2 L three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. Add 5-bromo-3-cyanopyridine (80 g, 0.437 mol) and anhydrous ethanol (800 mL).

  • HCl Gas Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours until the solution is saturated. Seal the flask and allow it to stand at room temperature for 24 hours.

  • Imidate Isolation: A precipitate of the imidate hydrochloride will form. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis: Suspend the dried imidate hydrochloride in anhydrous ethanol (800 mL) in a sealed pressure vessel. Add a solution of ammonia in ethanol (7N, 250 mL) and heat the mixture at 60 °C for 12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, 5-bromopyridine-3-carboxamidine hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether. Dry under vacuum.

ParameterValue
Starting Material 5-Bromo-3-cyanopyridine
Scale 80 g
Typical Yield 75-85%
Purity (by HPLC) >97%

Part B: Synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Scientific Rationale: This final step is a cyclocondensation reaction to form the pyrimidine ring. The reaction of an amidine with an enaminone, such as 3-(dimethylamino)acrylonitrile, is a well-established method for the synthesis of 2-substituted-4-aminopyrimidines. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the cyclization process. The mechanism involves the initial attack of the amidine onto the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and subsequent tautomerization to the aromatic pyrimidine ring.

G Amidine 5-Bromopyridine-3-carboxamidine Intermediate1 Addition Intermediate Amidine->Intermediate1 + Enaminone 3-(Dimethylamino)acrylonitrile Enaminone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine Intermediate2->Product Elimination of Dimethylamine

Figure 2: Simplified reaction mechanism for the pyrimidine ring formation.

Protocol:

  • Base Preparation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (12.1 g, 0.526 mol) in portions to anhydrous ethanol (600 mL) under a nitrogen atmosphere. Allow the mixture to cool to room temperature after all the sodium has reacted.

  • Reactant Addition: To the sodium ethoxide solution, add 5-bromopyridine-3-carboxamidine hydrochloride (100 g, 0.423 mol). Stir the mixture for 30 minutes. Then, add 3-(dimethylamino)acrylonitrile (40.6 g, 0.423 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Add water (1 L) to the residue, and a solid will precipitate.

  • Isolation: Stir the suspension for 1 hour in an ice bath, then collect the precipitate by filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by slurry washing with hot ethyl acetate to afford 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine as a pure solid.

ParameterValue
Starting Material 5-Bromopyridine-3-carboxamidine HCl
Scale 100 g
Typical Yield 65-75%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Safety and Handling Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Anhydrous Hydrogen Chloride (HCl gas): Corrosive and toxic. Use in a well-ventilated fume hood and ensure the system is properly sealed.

  • Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.

  • 3-(Dimethylamino)acrylonitrile: Toxic. Avoid inhalation and contact with skin. Handle in a fume hood.

  • General Precautions: All reactions should be carried out by trained personnel in a well-ventilated laboratory. Always wear appropriate PPE.

References
  • N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis. ChemicalBook. (n.d.).
  • 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. ChemicalBook. (n.d.).
  • Yadav, P. U., et al. (2024). Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability.
  • Jyothi, M. V., & Venkatesh, P. (n.d.).
  • Al-Ghorbani, M., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.).
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. (2024).
  • US Patent 10,202,365 B2. (2019). 2-(pyridin-3-yl)
  • Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry. (2025). BenchChem.
  • Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (2026). Der Pharma Chemica.
  • Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (n.d.). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines.
  • 3-Amino-5-bromopyridine synthesis. (n.d.). ChemicalBook.
  • Katritzky, A. R., et al. (2005).
  • Application Notes and Protocols for 3-Amino-5-bromopyridine in Multicomponent Reactions. (2025). BenchChem.
  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.
  • Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (n.d.). PubMed.
  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Journal of Organic Chemistry.
  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv
  • 5-Bromo-3-cyanopyridine 97 35590-37-5. (n.d.). Sigma-Aldrich.
  • Wen, J., Fang, W., & Hu, J. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. (n.d.).
  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Organic and Pharmaceutical Chemistry Research.
  • US Patent 3,644,380 A. (n.d.).
  • Najm, R. S. (2018).
  • 5-Bromonicotinamide. (n.d.). ChemScene.
  • 5-Bromonicotinamide. (2025). GuideChem.
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2026).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry.
  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline.
  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
  • Product Class 13: Guanidine Deriv
  • 5-Bromonicotinamide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • 5-Bromonicotinamide. (n.d.). PubChem.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Advances.
  • 5-Bromonicotinamide (CID 1808) - Molecular Properties & Analysis. (2026). MolForge.
  • CN104761491A - Method for synthesizing 2-amino-3-iodo-5-bromopyridine. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine Synthesis

The following technical guide addresses the synthesis and yield optimization of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine . This response is structured as a Tier-3 Technical Support resource, designed for high-level troub...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine . This response is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting in medicinal chemistry workflows.

Case ID: CAS-2060035-20-1-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Overcoming chemoselectivity issues and yield loss in heteroaryl-heteroaryl cross-coupling.

Executive Summary

The synthesis of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine presents a classic "Halogen Dance" challenge. You are attempting to form a C-C bond between two heteroaromatics while preserving a chemically labile bromine atom on the pyridine ring.

The primary failure modes for this reaction are:

  • Competitive Oxidative Addition: Palladium inserts into the C-Br bond (pyridine) instead of the C-Cl bond (pyrimidine), leading to polymerization or oligomerization.

  • Hydrodehalogenation (Debromination): Loss of the bromine atom on the pyridine ring, yielding the des-bromo analog.

  • Catalyst Poisoning: The free amine on the pyrimidine coordinates to Pd, arresting the catalytic cycle.

This guide provides two validated routes: a Chemoselective Suzuki Coupling (for speed/library synthesis) and a De Novo Cyclization (for scale-up/high purity).

Part 1: Diagnostic & Troubleshooting Guide

Use this table to diagnose your current experimental failure.

SymptomProbable CauseTechnical Intervention
Yield < 20%, Complex Mixture Wrong Halogen Selectivity. Catalyst attacked the Pyridine-Br instead of Pyrimidine-Cl.Switch Ligand. Move from Pd(PPh₃)₄ to bulky, electron-rich ligands (e.g., XPhos, SPhos) that accelerate insertion into electron-deficient chlorides [1].
Product mass [M-H] detected (Debromination) Hydride Source Present. Protodehalogenation driven by solvent or base.Exclude Protic Solvents. Switch from EtOH/H₂O to Anhydrous Dioxane or Toluene. Use Carbonate bases (K₂CO₃) instead of Alkoxides [2].[1][2]
Starting Material (Chloride) Unreacted Catalyst Deactivation. The free amine (-NH₂) on the pyrimidine is binding the Pd center.Protect or Heat. Use a protected amine (e.g., -NHBoc) or increase temp to 100°C to promote ligand dissociation. Alternatively, use Pd-PEPPSI-IPr precatalyst.
Black Precipitate (Pd Black) Ligand Dissociation. Catalyst instability at high T.Stabilize Pd. Add 5-10 mol% free ligand to the mixture or switch to a palladacycle precatalyst (e.g., XPhos Pd G3).

Part 2: Route A - Chemoselective Suzuki Coupling (Recommended)

This route relies on the electronic differentiation between the electron-deficient 2-chloropyrimidine and the meta-bromopyridine .

The Logic

We utilize the fact that 2-chloropyrimidines are highly activated towards oxidative addition (OA) due to the adjacent nitrogen atoms, making them behave like pseudo-iodides. By using a bulky, electron-rich ligand (XPhos), we accelerate the OA into the chloride faster than the catalyst can interact with the sterically accessible but electronically less activated 3-bromopyridine.

Optimized Protocol
  • Reagents:

    • Substrate A: 2-Chloropyrimidin-4-amine (1.0 equiv)

    • Substrate B: (5-Bromopyridin-3-yl)boronic acid (1.1 equiv)

    • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%) — Crucial for chloride activation.

    • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution or finely ground solid)

    • Solvent: 1,4-Dioxane (degassed)

    • Temperature: 80–90 °C

Step-by-Step Workflow
  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Charge: Add Substrate A, Substrate B, and XPhos Pd G3 to a vial.

  • Cycle: Evacuate/backfill with Argon (3x).

  • Injection: Add solvent and aqueous base via syringe under Argon flow.

  • Reaction: Heat to 85 °C. Monitor by LCMS at 1 hour.

    • Note: Do not run overnight unless necessary; prolonged heating increases debromination risk.

  • Workup: Dilute with EtOAc, wash with brine. If Pd residues remain (dark color), treat with a metal scavenger (e.g., SiliaMetS® Thiol).

Mechanistic Visualization

The following diagram illustrates the competitive pathways and how ligand choice forces the desired path.

SuzukiSelectivity Start Catalytic Species (L-Pd-0) Path_Good Oxidative Addition into 2-Chloropyrimidine Start->Path_Good Accelerated by XPhos/SPhos Path_Bad Oxidative Addition into 5-Bromopyridine Start->Path_Bad Standard Ligands (PPh3) favor this Int_Good Pd(II)-Cl Species (Active Intermediate) Path_Good->Int_Good Int_Bad Pd(II)-Br Species (Side Reaction) Path_Bad->Int_Bad Transmetalation Transmetalation with Boronic Acid Int_Good->Transmetalation Polymer Oligomers / Polymerization Int_Bad->Polymer Reaction with Boronic Acid Product TARGET: 2-(5-Bromopyridin-3-yl) pyrimidin-4-amine Transmetalation->Product Reductive Elimination

Caption: Kinetic differentiation of halogenated sites using ligand-controlled oxidative addition.

Part 3: Route B - De Novo Cyclization (The "Scale-Up" Alternative)

If the Suzuki coupling persistently yields inseparable mixtures or debrominated byproducts, you must abandon the metal-catalyzed route. The De Novo Cyclization constructs the pyrimidine ring after the pyridine is established, completely avoiding the halogen conflict.

The Logic

We convert the pyridine nitrile into an amidine, then condense it with an enol ether. This reaction proceeds via nucleophilic attack and elimination, leaving the bromine atom on the pyridine untouched because no transition metals are involved [3].

Protocol

Phase 1: Amidine Synthesis

  • Starting Material: 5-Bromonicotinonitrile.

  • Reagent: LiHMDS (1.1 equiv) in THF followed by acidic hydrolysis, OR NaOMe/MeOH followed by NH₄Cl (Pinner reaction).

  • Product: 5-Bromonicotinamidine hydrochloride.

Phase 2: Pyrimidine Condensation

  • Reagents:

    • 5-Bromonicotinamidine HCl (1.0 equiv)

    • 3-Ethoxyacrylonitrile (or 3,3-dimethoxypropionitrile) (1.2 equiv)

    • Base: NaOEt or KOtBu (2.5 equiv)

    • Solvent: Ethanol (Abs)

  • Procedure: Reflux for 4–6 hours.

  • Mechanism: The amidine nitrogen attacks the electrophilic carbon of the acrylonitrile derivative. Subsequent cyclization forms the pyrimidine ring with the amine at the 4-position.

Pathway Visualization

CyclizationRoute SM 5-Bromonicotinonitrile Step1 Amidine Formation (LiHMDS or NaOMe) SM->Step1 Intermediate 5-Bromonicotinamidine Step1->Intermediate Step2 Condensation w/ 3-Ethoxyacrylonitrile Intermediate->Step2 Cyclization (No Pd Catalyst) Final TARGET: 2-(5-Bromopyridin-3-yl) pyrimidin-4-amine Step2->Final Cyclization (No Pd Catalyst)

Caption: Metal-free assembly of the pyrimidine ring, ensuring total preservation of the aryl bromide.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for the Suzuki route? A: Not recommended. Triphenylphosphine is not electron-rich enough to drive oxidative addition into the chloride fast enough to outcompete the bromide. You will likely observe significant scrambling and low yields [4].

Q: Why is my product co-eluting with an impurity? A: The impurity is likely the debrominated product (2-(pyridin-3-yl)pyrimidin-4-amine). These are notoriously difficult to separate by standard silica chromatography.

  • Fix: Use C18 Reverse Phase chromatography. The bromine atom adds significant lipophilicity, increasing retention time on C18 compared to the des-bromo analog.

Q: Can I use microwave irradiation? A: Yes, but be cautious. While microwaves accelerate the reaction, the high localized temperature can promote debromination. If using microwave, limit the time to 10–15 minutes and use a capped vial with strict exclusion of air [5].

References

  • BenchChem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Technical Guides. Accessed 2025.[1][2][3] Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources. Accessed 2025.[1][2][3] Link

  • National Institutes of Health (NIH). "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines." Bioorganic & Medicinal Chemistry Letters, 2013.[4] Link

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[5][6] Link

  • ResearchGate. "Suzuki coupling Reaction's yield is very low... How can I improvise?" Community Forums, 2017. Link

Sources

Optimization

minimizing debromination side reactions in pyridine derivatives

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Minimizing Debromination in Pyridine Derivatives Introduction: The Electron-Deficient Trap Working with bromop...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Minimizing Debromination in Pyridine Derivatives

Introduction: The Electron-Deficient Trap

Working with bromopyridines presents a unique paradox: the same electron-deficiency that makes the ring susceptible to nucleophilic attack also weakens the C-Br bond during metal-catalyzed and radical processes. In my experience supporting drug discovery campaigns, debromination (hydrodehalogenation) is rarely random—it is a specific, mechanistic failure point that can be engineered out.

This guide moves beyond generic advice. We will dissect the three primary failure modes: Pd-Hydride formation in cross-couplings , Thermodynamic scrambling (Halogen Dance) in lithiation , and Over-reduction during hydrogenation .

Module 1: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)

The Core Issue: In Palladium-catalyzed reactions, debromination competes with the desired reductive elimination.[1] It occurs when a Palladium-Hydride (Pd-H) species forms (often via


-hydride elimination from solvents or bases) and reduces the aryl halide.[2][3]
Diagnostic Q&A

Q1: I am observing significant amounts of dehalogenated pyridine (Ar-H) alongside my product. Is my catalyst dead? A: Likely not. You are likely witnessing Protodehalogenation . This happens when the rate of transmetalation (in Suzuki) or amine binding (in Buchwald) is slower than the rate of Pd-H formation.

  • Root Cause: Your solvent (e.g., isopropanol, ethanol) or base (e.g., alkoxides) is acting as a hydride donor.

  • Immediate Fix: Switch to aprotic solvents (Toluene, Dioxane) and inorganic bases (K

    
    PO
    
    
    
    , Cs
    
    
    CO
    
    
    ) that cannot undergo
    
    
    -hydride elimination.

Q2: Which ligand system best protects the C-Br bond? A: You need a ligand that accelerates Reductive Elimination of the product over the side reactions.

  • Recommendation: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands).[3]

    • XPhos / SPhos: Excellent for Suzuki couplings. The bulk prevents the approach of hydride sources and speeds up the final coupling step.[4]

    • BrettPhos / RuPhos: The gold standard for Buchwald-Hartwig amination. They facilitate the coupling of primary/secondary amines faster than the Pd-H species can generate.

Q3: Does the position of the bromine matter? A: Yes. 2-Bromopyridines are notoriously unstable due to the adjacent nitrogen's electron-withdrawing effect, which makes the C-Br bond more labile to oxidative addition and subsequent reduction. For these substrates, Pd-precatalysts (e.g., XPhos Pd G3/G4) are superior to Pd(OAc)


 because they generate the active Pd(0) species without requiring an external reducing agent (which could trigger debromination).
Visualization: The Branch Point of Failure

DebrominationMechanism Pd0 Active Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation/Binding (Nucleophile enters) OxAdd->TransMet Fast w/ Bulky Ligands PdH Pd-Hydride Species (L-Pd-Ar-H) OxAdd->PdH Slow Transmetalation + H-Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product (Ar-Nu) RedElim->Product HydrideSource Hydride Source (Alcohol/Amine/Base) HydrideSource->PdH Debrom Debromination (Ar-H) PdH->Debrom Irreversible

Caption: The kinetic competition between productive coupling (Blue path) and destructive debromination (Red path). Bulky ligands accelerate the Blue path.

Module 2: Lithiation & The "Halogen Dance"

The Core Issue: When you lithiate a bromopyridine (e.g., with LDA or n-BuLi), the resulting lithio-species is kinetically formed at the most acidic proton. However, if the temperature is too high or the time too long, the lithium atom will migrate to a more thermodynamically stable position (often adjacent to the bromine), eventually causing the bromine itself to migrate. This is the Halogen Dance .

Diagnostic Q&A

Q1: I attempted to lithiate 3-bromopyridine to trap an electrophile at the 4-position, but I isolated a 2-substituted product or a regioisomer. What happened? A: You triggered a Halogen Dance. The initial lithiated species rearranged to a more stable intermediate before your electrophile could react.

  • The Fix: You are operating under thermodynamic control.[5] You must shift to Kinetic Control .

    • Temperature: Must be -78°C or lower.

    • Time: Quench immediately (within 5-15 minutes). Do not stir for hours.

Q2: Can I avoid n-BuLi to prevent this scrambling? A: Yes. Use Turbo Grignard (iPrMgCl·LiCl) .

  • Why: It performs a Halogen-Metal exchange (Br -> MgCl) rather than a deprotonation. The resulting Magnesium species is less basic and much less prone to "dancing" (scrambling) than the Lithium species. It stabilizes the anion at the carbon where the bromine was, preventing migration.

Protocol: Kinetic Trapping (Halogen Dance Prevention)
  • Preparation: Flame-dry a flask and purge with Argon.

  • Solvent: Add anhydrous THF (concentration ~0.1 M).

  • Base: Add LDA (1.1 equiv) dropwise at -78°C .

  • Substrate: Add the bromopyridine slowly, maintaining internal temp < -70°C.

  • The Critical Window: Stir for only 10-15 minutes .

  • Quench: Add a "Fast" electrophile (e.g., aldehyde, ketone, I

    
    ) immediately at -78°C.
    
  • Warm Up: Only allow warming after the electrophile has fully reacted (check by TLC/LCMS of an aliquot).

Module 3: Chemoselective Hydrogenation

The Core Issue: Standard hydrogenation catalysts (Pd/C, Raney Ni) are indiscriminate; they will reduce a nitro group or alkene and cleave the C-Br bond simultaneously.

Diagnostic Q&A

Q1: How do I reduce a nitro group to an amine without touching the bromine on the pyridine ring? A: Do NOT use standard Pd/C.

  • Option A (Catalytic): Use Platinum on Carbon (Pt/C) doped with Vanadium or sulfided Platinum (Pt(S)/C ). Platinum is generally less active toward hydrogenolysis of aryl halides than Palladium.

  • Option B (Chemical): Use Zinc powder with Ammonium Chloride in Methanol/Water. This is a mild, single-electron transfer reduction that leaves aryl halides intact.

  • Option C (Metal-Free): Use Tetrahydroxydiboron (B

    
    (OH)
    
    
    
    ) catalyzed by 4,4'-bipyridine . This is highly specific for nitro groups.
Comparison of Reduction Methods
MethodCatalyst/ReagentC-Br RetentionReaction SpeedNotes
Standard Hydrogenation Pd/C + H

Poor (<10%)FastWill strip Br rapidly. Avoid.
Sulfided Platinum Pt(S)/C + H

High (>95%)MediumCommercially available "poisoned" catalyst.
Zinc Reduction Zn + NH

Cl
Excellent (>99%)FastSimple workup; ideal for small-mid scale.
Iron Reduction Fe + AcOHExcellent (>99%)SlowClassic Bechamp reduction; can be messy.
Visualization: Chemoselective Decision Tree

HydrogenationSelector Start Substrate: Nitro-Bromopyridine Question Is the Br labile? (e.g. 2-Br, 4-Br) Start->Question PathA Method A: Chemical Reduction (Zn/NH4Cl or Fe/AcOH) Question->PathA Yes (High Risk) PathB Method B: Poisoned Catalytic Hydrogenation Question->PathB No (Moderate Risk) Result Result: Amino-Bromopyridine (Br Retained) PathA->Result DetailB Use Pt(S)/C or Pt/C + Vanadium Avoid Pd/C PathB->DetailB DetailB->Result

Caption: Decision matrix for retaining bromine during nitro-reduction.

References

  • BenchChem Technical Support. (2025).[1][2][3][6] How to avoid debromination in pyridine coupling reactions. Retrieved from 1[1][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from 4

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[4][7] Retrieved from 7

  • PubMed. (2022).[8] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Retrieved from 8

  • Organic Chemistry Portal. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. Retrieved from 9[10]

  • PMC. (2022). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. Retrieved from 11

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 10

Sources

Troubleshooting

overcoming catalyst poisoning during bromopyridine coupling reactions

Technical Support Center: Overcoming Catalyst Poisoning in Bromopyridine Cross-Coupling Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a notorious hurdle in l...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Catalyst Poisoning in Bromopyridine Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a notorious hurdle in late-stage functionalization and API synthesis: the "pyridine problem." When performing Suzuki-Miyaura or Buchwald-Hartwig couplings with bromopyridines, the basic pyridine nitrogen aggressively competes with your carefully chosen phosphine ligands. It coordinates to the palladium center, dragging the catalytic cycle into an unproductive, highly stable resting state known as catalyst poisoning[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of palladium deactivation, establish self-validating protocols, and provide actionable, field-proven strategies to rescue your cross-coupling yields.

Section 1: The Mechanistic Causality of Pyridine Poisoning

Before adjusting equivalents or swapping solvents, we must understand why the reaction fails at a molecular level.

  • The Chelation Effect (Specifically 2-Bromopyridines): In 2-bromopyridines, the proximity of the nitrogen lone pair to the C-Br bond allows for the formation of a highly stable, bidentate, off-cycle Pd(II) complex following oxidative addition. This effectively locks the palladium, preventing the transmetalation or amine coordination steps[1].

  • Intermolecular Coordination: Even with 3- or 4-bromopyridines, the nitrogen from one substrate molecule can coordinate to the Pd center of another, displacing the active ligand and forming inactive oligomeric Pd species.

  • Precatalyst Activation Failure: Traditional Pd(II) sources (like Pd(OAc)₂) require in situ reduction to Pd(0). In the presence of strongly coordinating bromopyridines, this reduction is often intercepted, leading to incomplete activation and the premature formation of inactive palladium black[1].

CatalyticCycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Bromopyridine Poison Off-Cycle Poisoning (Pyridine N-Coordination) Pd0->Poison Intermolecular Binding TransMet Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile OxAdd->Poison N-Chelation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 PdBlack Catalyst Decomposition (Palladium Black) Poison->PdBlack Aggregation

Mechanistic divergence: Productive catalytic cycle vs. pyridine-induced off-cycle poisoning.

Section 2: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: My Buchwald-Hartwig amination of 2-bromopyridine stalls at 20% conversion, and the solution turns black. What is happening? A1: The black precipitate is metallic palladium (palladium black), indicating catastrophic catalyst decomposition[1]. Because the 2-bromopyridine nitrogen acts as a potent ligand, it displaces your phosphine ligand[1]. Without steric protection, the exposed Pd(II) intermediates undergo bimolecular decomposition. Solution: Switch to a highly bulky, electron-rich ligand like RuPhos or BrettPhos . Their extreme steric bulk physically blocks the pyridine nitrogen from coordinating to the palladium center, forcing the reaction down the productive pathway[2].

Q2: I am using Pd(OAc)₂ and XPhos, but my Suzuki coupling with 3-amino-5-bromopyridine won't initiate. Why? A2: The combination of the electron-donating amino group and the pyridine nitrogen drastically increases the electron density of the ring, making the initial oxidative addition sluggish[2]. Furthermore, generating Pd(0) in situ from Pd(OAc)₂ in the presence of these coordinating groups often fails. Solution: Abandon in situ catalyst generation. Use a pre-formed palladium precatalyst like RuPhos-Pd-G3 or Pd-PEPPSI-IPentCl . These complexes are designed to rapidly release active, mono-ligated Pd(0) directly into the catalytic cycle, bypassing the problematic reduction step[2][3].

Q3: Can I use Lewis acids to "mask" the pyridine nitrogen? A3: While occasionally effective, adding Lewis acids (like BF₃·OEt₂ or Cu salts) to mask the pyridine lone pair is risky. It can interfere with the transmetalation step (especially in Suzuki couplings) or cause unwanted side reactions (like Glaser homocoupling in Sonogashira reactions)[2]. The modern, self-validating approach relies on ligand architecture (sterics) rather than substrate masking.

Section 3: Quantitative Data & Ligand Selection

To demonstrate the causality of ligand choice on overcoming poisoning, consider the following comparative data for the coupling of 2-bromopyridine with a secondary amine.

Catalyst SystemLigand TypeActivation MethodVisual ObservationTypical Yield
Pd(OAc)₂ + PPh₃ Unhindered PhosphineIn situ reductionRapid Pd black formation< 10%
Pd₂(dba)₃ + BINAP Bidentate PhosphineIn situ reductionStalled at 30% conversion25 - 35%
Pd-PEPPSI-IPentCl Bulky NHCPrecatalyst (Base)Homogeneous yellow/orange> 85%[3]
RuPhos-Pd-G3 Bulky Biaryl PhosphinePrecatalyst (Base)Homogeneous yellow/red> 90%[2]

Section 4: Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination of 2-Bromopyridines using a G3 Precatalyst

This protocol is designed as a self-validating system: the visual cues (color changes) confirm the successful generation of the active catalyst, ensuring you aren't running a doomed reaction[1].

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)[2]

  • RuPhos-Pd-G3 Precatalyst (2 - 4 mol %)[2]

  • Sodium tert-butoxide (NaOtBu) or LiHMDS (1.5 equiv)[4]

  • Anhydrous, degassed Toluene or THF (0.2 M)[4]

Step-by-Step Methodology:

  • Preparation (Rigorous Schlenk technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the RuPhos-Pd-G3 precatalyst (2-4 mol %) and the base (NaOtBu). Causality: Solid bases are air-sensitive; moisture will quench the base and prevent the crucial deprotonation of the amine-palladium complex[1][4].

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles). Causality: Palladium catalysts are highly sensitive to oxygen, which oxidizes Pd(0) to inactive Pd(II) species, mimicking the symptoms of pyridine poisoning[1].

  • Solvent and Substrate Addition: Add the degassed solvent, followed by the amine and the 2-bromopyridine.

  • Self-Validation Check (Visual): Upon addition of the solvent and base, the precatalyst should activate. The solution will typically turn a homogeneous yellow to reddish-brown[1]. Diagnostic Check: If the solution remains colorless, the precatalyst has not activated. If it immediately turns black, oxygen or moisture has infiltrated the system.

  • Heating: Heat the reaction mixture to 80–110 °C[1]. Monitor via TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate for purification[5].

TroubleshootingWorkflow Start Reaction Stalls / Low Yield CheckColor Visual Check: Is Pd Black forming? Start->CheckColor YesBlack Yes: Catalyst Decomposition (Poisoning or Oxidation) CheckColor->YesBlack Black Precipitate NoBlack No: Catalyst Resting State (Failed Activation) CheckColor->NoBlack Colorless/Yellow Solution FixYes 1. Switch to RuPhos/BrettPhos 2. Rigorous Degassing YesBlack->FixYes FixNo 1. Switch to Pd-G3/PEPPSI Precatalyst 2. Increase Temperature NoBlack->FixNo Success Optimized C-N/C-C Coupling FixYes->Success FixNo->Success

Diagnostic workflow for resolving catalyst deactivation in bromopyridine cross-couplings.

References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL:[Link]

  • Buchwald-Hartwig Coupling - General Procedures Source: Organic Synthesis URL:[Link]

Sources

Optimization

stabilizing 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine in aqueous buffers

Technical Support Guide: Ticket #5B-PYR-STAB Subject: Stabilization & Solubilization of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine in Aqueous Buffers Status: Open [Resolved] Assigned Scientist: Senior Application Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Ticket #5B-PYR-STAB Subject: Stabilization & Solubilization of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine in Aqueous Buffers Status: Open [Resolved] Assigned Scientist: Senior Application Specialist[1][2][3][4][5]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation or inconsistent assay data with 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine.[1][2][3] This is not a degradation issue, but a thermodynamic solubility issue driven by the molecule's specific structure.[3][4]

  • The Culprit: The molecule is a biaryl heteroaromatic amine .[1][3][4]

  • The Mechanism:

    • Hydrophobicity: The biaryl scaffold (pyridine + pyrimidine) is planar and lipophilic (LogP ~2.0–2.5), driving strong

      
      -
      
      
      
      stacking and crystal lattice formation.[2][3][4]
    • pKa Mismatch: The pyridine nitrogen (pKa ~5.[2][3][4]2) and pyrimidine nitrogens are weak bases.[2][3][4] At physiological pH (7.4), the molecule is >99% uncharged (neutral) .[4][5] Neutral species have the lowest aqueous solubility, leading to immediate "crash out" upon dilution from DMSO.[4]

    • Photolability: The Carbon-Bromine (C-Br) bond on the pyridine ring is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and debromination.[1][2][3][4]

This guide provides a self-validating protocol to stabilize this compound, preventing both physical precipitation and chemical degradation.[2][3][4]

Module 1: The "Step-Down" Solubilization Protocol

Objective: Transfer the compound from 100% DMSO to aqueous buffer without triggering amorphous precipitation.

The Error: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer causes local supersaturation, forming "invisible" micro-precipitates that skew IC50 curves.[2][4][5]

Validated Protocol

Reagents Required:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: PEG-400 or Propylene Glycol[1][2][3][4][5]

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)[4]

  • Non-ionic Surfactant: Tween-20 or Triton X-100 (Molecular Biology Grade)[1][2][3][4]

Step-by-Step Procedure:

  • Prepare the "Carrier" Buffer: Supplement your aqueous assay buffer with 0.01% (v/v) Tween-20 .

    • Scientific Logic:[1][2][3][4][6][7] The surfactant creates micelles that sequester hydrophobic monomers, preventing the nucleation of aggregates [1].[4]

  • The Intermediate Dilution (Critical Step): Do NOT pipette DMSO stock directly into the buffer.[2][3][4]

    • Dilute your 10 mM DMSO stock 1:10 into 100% PEG-400 .[1][2][3][4]

    • Result: You now have a 1 mM solution in 10% DMSO / 90% PEG-400.[1][2][3][4]

    • Why: PEG-400 acts as a "solubility bridge," reducing the dielectric shock when moving to water.[2][3][4]

  • Final Dilution: Slowly add the Intermediate Solution to your Carrier Buffer while vortexing.

    • Target: Final DMSO concentration should be <1% (v/v).[2][3][4]

Visualization: The Solubilization Workflow

G cluster_0 Phase 1: Stock cluster_1 Phase 2: Bridge cluster_2 Phase 3: Assay Ready Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (10% DMSO / 90% PEG-400) Stock->Inter 1:10 Dilution Reduces Dielectric Shock Final Working Solution (Buffer + 0.01% Tween-20) Stock->Final Direct Addition Inter->Final Final Dilution Into Surfactant Buffer Precip Precipitation Risk! Final->Precip If Surfactant Missing

Caption: Figure 1. The "Solubility Bridge" method minimizes local supersaturation, a common cause of experimental variability in biaryl amine assays.[4]

Module 2: Chemical Stability & Storage

Objective: Prevent debromination and oxidative degradation.[1][2][3][4]

The Risk: The 5-bromo-3-pyridyl moiety is photochemically active.[1][2][3][4] Exposure to ambient lab light (fluorescent) can catalyze the loss of the bromine atom, changing the compound's potency and selectivity.[4]

Storage Standards:

ParameterSpecificationScientific Rationale
Container Amber Glass or Aluminum Foil WrapBlocks UV/Blue light (300-450 nm) which excites the C-Br bond [2].[1][2][3][4][5]
Solvent Anhydrous DMSO (stored over molecular sieves)Water in DMSO lowers solubility and promotes freeze-thaw precipitation.[1][2][3][4]
Temperature -20°C (Long term)Slows kinetic degradation.[1][2][3][4]
Freeze/Thaw Aliquot into single-use vialsRepeated cycles introduce atmospheric water, causing "crash out" inside the stock vial.[1][2][3][4]

Module 3: Troubleshooting & FAQs

Q1: I see a fine precipitate even after following the protocol. What now?

  • Diagnosis: You have exceeded the Thermodynamic Solubility Limit .[1][2][3][4]

  • Solution:

    • Check pH: If your assay allows, lower the pH to 6.0 or 6.5 . This protonates the pyridine nitrogen (pKa ~5.2), creating a cationic species that is significantly more soluble than the neutral form present at pH 7.4.[4][5]

    • Reduce Concentration: Biaryl amines often have a solubility cap of ~10-50 µM in PBS.[1][2][3][4] If you are testing at 100 µM, you are likely dosing a suspension, not a solution.[4]

Q2: My IC50 curves are steep and non-reproducible (Hill slope > 2).

  • Diagnosis: This is a hallmark of Colloidal Aggregation .[1][2][3][4] The compound is forming promiscuous aggregates that sequester the enzyme non-specifically [3].[3]

  • Verification: Spin the sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant.[3] If it drops significantly, you have aggregates.[3][4][5]

  • Fix: Increase Tween-20 concentration to 0.05% or add 0.1 mg/mL BSA (Bovine Serum Albumin) to the buffer.

Q3: Can I use ethanol instead of DMSO?

  • Response: No. Ethanol is volatile and evaporates during plate setup, changing the compound concentration.[1][3][4] Furthermore, this specific biaryl amine scaffold is less soluble in ethanol than in DMSO/PEG systems.[4]

Troubleshooting Logic Tree

Troubleshooting Start Issue: Inconsistent Data CheckVis Visible Precipitate? Start->CheckVis YesPrecip Yes CheckVis->YesPrecip NoPrecip No CheckVis->NoPrecip Action1 1. Lower Conc. 2. Add PEG-400 3. Check pH YesPrecip->Action1 CheckAgg Suspect Aggregation? (Steep Hill Slope) NoPrecip->CheckAgg Action2 Add 0.01% Triton X-100 or BSA CheckAgg->Action2 Yes Action3 Check Light Exposure (Debromination) CheckAgg->Action3 No

Caption: Figure 2. Diagnostic logic for distinguishing between solubility limits, aggregation artifacts, and chemical instability.

References

  • Di, L., & Kerns, E. H. (2015).[4][5] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3][4] (Chapter on Solubility and Formulation strategies for hydrophobic amines).

  • Goubitz, K., et al. (2001).[3][4] "2-amino, 5-bromo-pyridine - Crystal structure determination...". Zeitschrift für Kristallographie, 216(3), 176-181.[2][3][4] (Provides structural context for the bromopyridine moiety and lattice energy).

  • Shoichet, B. K. (2006).[2][3][4] "Screening in a spirit of false prophecy."[2][3] Nature Chemical Biology, 2, 450–450.[4][5] (The foundational text on colloidal aggregation of hydrophobic inhibitors).

  • Ishikawa, M., et al. (2014).[4][5] "Kinesin spindle protein inhibitors with diaryl amine scaffolds: crystal packing analysis for improved aqueous solubility." Bioorganic & Medicinal Chemistry Letters, 24(9), 2188-2192.[2][4][5] (Directly addresses solubility issues in diaryl amine scaffolds similar to the topic molecule).

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Management for 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine Salts

Executive Summary & Chemical Context You are likely working with 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine (CAS: 2060035-20-1 or related intermediates), a critical scaffold often used in the synthesis of JAK inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

You are likely working with 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine (CAS: 2060035-20-1 or related intermediates), a critical scaffold often used in the synthesis of JAK inhibitors (e.g., Momelotinib derivatives).[1]

The Core Problem: The free base of this molecule relies on the weak basicity of the pyrimidine and pyridine nitrogens (


).[1] To improve aqueous solubility for bioavailability, researchers often generate salts (e.g., Hydrochloride, Mesylate).[1] However, salts of weak bases with small, high-charge-density counter-ions (like 

) frequently exhibit high hygroscopicity or deliquescence, leading to:
  • Handling errors: Difficulty in accurate weighing due to rapid mass gain.[1]

  • Chemical instability: Hydrolysis or disproportionation.[1]

  • Manufacturing failure: Caking and flowability issues during tableting.[1]

This guide provides a scientifically grounded workflow to diagnose, remediate, and prevent hygroscopicity issues specific to this structural class.

Diagnostic Workflow: Is it Hygroscopicity?

Before altering your synthetic route, confirm the nature of the instability.

Step 1: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on visual inspection alone.[1] Run a DVS cycle (0%


 90% 

0% RH) at 25°C.
  • Non-Hygroscopic: < 0.2% weight gain at 80% RH.[1]

  • Slightly Hygroscopic: 0.2 – 2.0% weight gain.[1]

  • Hygroscopic: 2.0 – 15.0% weight gain.[1]

  • Deliquescent: Absorbs sufficient water to dissolve (liquid phase formation).[1]

Step 2: XRPD Post-DVS

Perform X-Ray Powder Diffraction (XRPD) on the sample after the DVS cycle.

  • Scenario A (Physical Sorption): The crystal lattice remains unchanged.[1] The water is surface-adsorbed or in lattice channels.[1] Solution: Drying or coating.[1][2]

  • Scenario B (Phase Change): The peaks shift or disappear (amorphous conversion).[1] Solution: You must change the salt form or polymorph.

Remediation Strategy 1: Counter-Ion Engineering

If your current salt (likely HCl or Mesylate) is too hygroscopic, you must switch to a counter-ion with lower hydration energy and higher lattice energy.[1]

The "Hydrophobic Counter-Ion" Rule

For an aminopyrimidine scaffold, the hydrophobicity of the anion dictates the hygroscopicity of the salt. We apply the Hofmeister Series logic to solid-state selection.

Recommendation: Screen the following counter-ions in this order of priority:

PriorityCounter-IonAcid (

)
Rationale for this Molecule
1 (Top) Tosylate (

-Toluenesulfonate)
-1.34The aromatic ring of the tosylate stacks with the pyrimidine/pyridine rings, increasing lattice energy and blocking water channels.[1]
2 Fumarate (1:1 or 2:1)3.03Often forms stable, non-hygroscopic H-bonded networks.[1] Good for weak bases.[1][3]
3 Succinate 4.21Similar to fumarate; often yields stable crystalline forms for kinase inhibitor scaffolds.
4 Phosphate 2.15Riskier.[1] Can be stable, but often forms hydrates.[1] Only use if solubility is the primary driver over stability.
Avoid Hydrochloride / Mesylate -7 / -1.2High charge density anions (

) attract water aggressively.[1] Only use if encapsulated immediately.[1]
Experimental Protocol: Tosylate Salt Screen
  • Dissolve: 100 mg of free base in minimal hot Ethanol/IPA (9:1).

  • Add Acid: Add 1.05 equivalents of

    
    -Toluenesulfonic acid monohydrate (dissolved in same solvent).
    
  • Crystallize: Cool slowly to RT, then 4°C. If no precipitate, add Methyl tert-butyl ether (MTBE) as an antisolvent.

  • Isolate: Filter and dry under vacuum at 50°C for 24h.

  • Test: Run DVS on the resulting solid.

Remediation Strategy 2: Co-Crystallization

If salt formation fails (e.g., proton transfer is incomplete due to weak basicity), attempt Co-crystallization .[1] This relies on Hydrogen Bonding rather than ionic interactions.[1]

  • Co-formers to screen: Resorcinol, Saccharin, Urea, Nicotinamide.[1]

  • Mechanism: These co-formers occupy the H-bond donor/acceptor sites on the pyrimidine ring that would otherwise interact with water.[1]

Visual Decision Logic

The following diagram outlines the decision process for stabilizing your 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine solid form.

Hygroscopicity_Workflow Start Start: Hygroscopic Salt Issue DVS Step 1: Run DVS Analysis (0-90% RH) Start->DVS Check_Type Result Analysis DVS->Check_Type Surface Surface Adsorption Only (Crystal Lattice Intact) Check_Type->Surface < 2% gain, Reversible Lattice Lattice Change / Deliquescence (Amorphous/Hydrate) Check_Type->Lattice > 2% gain, Irreversible Process_Fix Process Fix: - Desiccant in packaging - HPMC Coating - Dry Granulation Surface->Process_Fix Salt_Screen Step 2: Salt Screening (Change Counter-ion) Lattice->Salt_Screen Tosylate Try Tosylate/Napsylate (Hydrophobic Shielding) Salt_Screen->Tosylate Fumarate Try Fumarate/Succinate (H-Bond Network) Salt_Screen->Fumarate Success Stable Form Identified? Tosylate->Success Fumarate->Success Success->Process_Fix Yes CoCrystal Step 3: Co-Crystallization (Saccharin/Resorcinol) Success->CoCrystal No ASD Step 4: Amorphous Solid Dispersion (HME/Spray Dry) CoCrystal->ASD Fails

Caption: Decision matrix for diagnosing and remediating hygroscopicity in aminopyrimidine salts.

Frequently Asked Questions (Technical)

Q1: Why is my HCl salt turning into a yellow oil? A: You are likely witnessing deliquescence .[1] The Critical Relative Humidity (CRH) of aminopyrimidine HCl salts can be very low (often < 40% RH). The salt absorbs enough atmospheric water to dissolve itself.

  • Immediate Fix: Switch to a Tosylate or Besylate salt.[1] The large hydrophobic aromatic ring on the counter-ion provides a "steric shield" against water ingress [1].

Q2: Can I just dry the salt to remove the water? A: Only if the water is surface-adsorbed (see Diagnostic Workflow).[1] If the water has formed a hydrate (incorporated into the crystal lattice), drying will collapse the crystal structure, creating an amorphous phase. Amorphous phases are more hygroscopic and chemically unstable.[1]

  • Rule: If XRPD shows a peak shift after drying, you have a hydrate.[1] Do not dry; re-crystallize into a different form.

Q3: How do I handle the hygroscopic salt during weighing for formulation? A: If you must use the hygroscopic form:

  • Equilibration: Allow the bulk container to reach room temperature before opening to prevent condensation.

  • Environment: Use a glove box or a humidity-controlled room (< 30% RH).[1]

  • Speed: Use "weigh-by-difference" techniques rapidly.

  • Excipients: Pre-mix with colloidal silicon dioxide (Aerosil 200) inside the controlled environment to coat the particles before exposing them to air [2].

Q4: Will changing to a Tosylate salt affect my drug's solubility? A: Yes. Generally, less hygroscopic salts are less soluble (inverse relationship).[1] However, for this scaffold, Tosylate salts often maintain "good enough" solubility for oral delivery while drastically improving stability. You must measure the Intrinsic Dissolution Rate (IDR) of the new salt to confirm bioavailability is not compromised.

References

  • Impact of Counterion on Solubility/Hygroscopicity

    • Title: The Impact of the Counterion in the Performance of Ionic Hydrotropes.[4]

    • Source: University of York / ResearchGate.[1]

    • Significance: Establishes the hierarchy of counter-ions (Cl < Tosylate < SCN) for hydrophobicity and stability.
    • (General University Repository Access)[1]

  • Formulation Strategies

    • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.
    • Source: PMC / NIH (J Drug Deliv Sci Technol).[1][5]

    • Significance: detailed review of coating, co-processing, and crystal engineering strategies.[2][5][6][7][8]

    • [1][5]

  • Co-Crystallization Approaches

    • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[1][6]

    • Source: PMC / NIH.[1][5]

    • Significance: Validates co-crystals as a superior alternative when salt formation leads to solubility issues.[1][6]

    • [1][5]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Detection Limits for Brominated Pyrimidines

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Sensitivity & LOD for Halogenated Heterocycles

Executive Summary

Brominated pyrimidines present a unique "perfect storm" for LC-MS analysis: they are often highly polar (leading to poor retention/ion suppression), weakly basic (poor ionization efficiency), and subject to isotopic signal splitting (inherent sensitivity loss).[1] This guide moves beyond standard optimization to address the specific physicochemical properties of the Bromine-Pyrimidine couple.

Module 1: The "Physics" of Detection (Isotopic Dilution)

Q: My baseline noise is low, but my LOD is still 2x higher than my non-brominated analogs. Is my source dirty?

A: Likely not. You are fighting the laws of physics, specifically Isotopic Signal Splitting .

Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.7% vs. 49.3%).
  • The Consequence: If you inject 100 molecules, only ~50 appear at your target

    
     (e.g., 
    
    
    
    ). The other 50 appear at
    
    
    .
  • The Impact: Your effective concentration for the quantifier ion is immediately halved, theoretically doubling your Limit of Detection (LOD) compared to a monoisotopic compound of similar ionization efficiency.

Protocol: Signal Recovery Strategy Do not rely on a single isotope for quantification if sensitivity is critical.

  • Summed Integration: If your mass resolution allows (TOF/Orbitrap) and background is clean, create an Extracted Ion Chromatogram (XIC) that sums both isotopes:

    • Target:

      
      
      
    • Benefit: Recovers ~100% of the ion signal intensity.

  • Wide-Window SIM (Quadrupole): Open the isolation window (e.g., 3–4 Da) to transmit both isotopes into the detector, provided you don't introduce interfering background noise.

Module 2: Ionization Chemistry (The "Electronic" Trap)

Q: I’m using standard 0.1% Formic Acid in ESI(+), but the signal is weak. Why isn't the pyrimidine protonating?

A: Bromine is strongly electron-withdrawing (electronegative) . A standard pyrimidine ring is already electron-deficient (pKa ~1.3). Adding a bromine atom pulls electron density further away from the ring nitrogens, drastically lowering the Proton Affinity (PA) . In standard acidic conditions, your molecule may simply refuse to hold onto a proton in the gas phase.

Diagnostic Workflow: Ionization Mode Selection

IonizationLogic Start Start: Low Sensitivity CheckStructure Check Structure: Acidic Protons present? (e.g., Uracil/Thymine derivatives) Start->CheckStructure YesAcid Yes (Imide/Amide H) CheckStructure->YesAcid Has -NH-CO- NoAcid No (Fully substituted) CheckStructure->NoAcid Only -N= TryNeg TEST ESI Negative Mode (Mobile Phase: 5mM Amm. Acetate pH 8) YesAcid->TryNeg ForcePos Optimize ESI Positive (Switch to stronger acids or APCI) NoAcid->ForcePos APCI TEST APCI Positive (Gas phase protonation is more energetic) ForcePos->APCI If ESI fails

Figure 1: Decision tree for selecting the optimal ionization source based on pyrimidine substitution patterns.

Corrective Protocol: Mobile Phase Tuning

  • Switch to TFA (Carefully): If you must use ESI+, replace Formic Acid with 0.05% Trifluoroacetic Acid (TFA) . The lower pH forces protonation.

    • Warning: TFA causes signal suppression in the MS source. You must use the "TFA Fix": Post-column addition of Propionic Acid/Isopropanol (75:25) to wash away TFA before it hits the spray needle.

  • The "Wrong" pH Trick: If your pyrimidine has an acidic proton (like 5-bromouracil), switch to ESI Negative mode . Use 10mM Ammonium Acetate (pH ~6.8–8.0). Halogenated moieties often ionize beautifully in negative mode due to electron stabilization.

Module 3: Chromatographic Retention (The "Void" Trap)

Q: My compound elutes at 0.8 minutes. Is this affecting my detection limits?

A: Absolutely. This is the Ion Suppression Zone . Brominated pyrimidines are polar. On a standard C18 column, they often elute with the void volume (unretained salts, debris, and matrix). This "chemical noise" suppresses your analyte's ionization, destroying your LOD.

Comparison of Stationary Phases

Column ClassMechanismSuitability for Br-PyrimidinesVerdict
Standard C18 Hydrophobic InteractionPoor. Analyte is too polar; elutes in void.Avoid.
C18-AQ (Aqueous) Hydrophobic + Polar EndcappingModerate. Prevents phase collapse in 100% water.Better, but may still lack retention.
PFP (Pentafluorophenyl) Pi-Pi & Dipole InteractionsExcellent. The fluorine ring interacts with the bromine/pyrimidine pi-system.Recommended First Choice.
HILIC (Silica/Amide) Partitioning (Water layer)High. Retains polar compounds; elutes in high organic (good for ESI).Best for Sensitivity.

Protocol: The HILIC Sensitivity Boost HILIC (Hydrophilic Interaction Liquid Chromatography) is superior here for two reasons:

  • Retention: Moves the peak away from the void volume suppression.

  • Desolvation: HILIC compounds elute in high organic solvent (e.g., 80% Acetonitrile). Organic solvents desolvate in the ESI source much easier than water, often yielding a 5–10x increase in signal intensity purely due to spray physics.

Module 4: System Contamination (The "Sticky" Halogen)

Q: I see a background signal of my mass even in blank injections. How do I clean it?

A: Halogenated compounds are notorious for "memory effects" (carryover). They can adsorb to PEEK tubing and injector rotor seals.

Decontamination Protocol:

  • Needle Wash: Ensure your autosampler needle wash includes 20% Isopropanol (IPA) or Methanol . Water/Acetonitrile alone is often insufficient to strip brominated compounds from steel/polymer surfaces.

  • The "Sawtooth" Wash: Run a gradient oscillating between 5% and 95% organic (with 0.1% Formic Acid) rapidly (3 cycles over 15 minutes) without injecting.

  • Source Cleaning: Bromine salts can build up on the cone/capillary. Wipe the cone with 50:50 Methanol/Water daily if running high concentrations.

References
  • LC-MS Sensitivity Strategies: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.

  • HILIC vs. Reversed Phase: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.[2][3]

  • Isotopic Patterns in MS: Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.

  • Ionization Source Selection (APCI vs ESI): Atmospheric Pressure Ionization Sources: Their Use and Applicability. Waters Corporation.

  • Bromine Isotope Derivatization: Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites. Talanta (via PubMed).

Sources

Reference Data & Comparative Studies

Validation

Comparative Structure-Activity Relationship (SAR) Analysis of 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine Analogs as Kinase Inhibitors

Introduction The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively target the hinge region of various protein kinases....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively target the hinge region of various protein kinases. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific series of these inhibitors: the 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine analogs. This scaffold has been identified as a potent core for the inhibition of several kinases, playing a crucial role in the development of targeted therapies.

Our analysis will dissect the role of individual substituents on the pyridine and pyrimidine rings, providing a framework for understanding how structural modifications influence inhibitory potency and selectivity. The insights presented are grounded in experimental data from peer-reviewed studies, offering researchers and drug development professionals a comprehensive resource for optimizing this promising class of kinase inhibitors.

The 2-(pyridin-3-yl)pyrimidin-4-amine Core: A Privileged Kinase Hinge Binder

The foundational scaffold, 2-(pyridin-3-yl)pyrimidin-4-amine, establishes the critical interactions necessary for potent kinase inhibition. The N1 of the pyrimidine and the exocyclic C4-amine form a bidentate hydrogen bond network with the backbone of the kinase hinge region, a conserved motif in ATP-binding sites. The pyridine ring nitrogen often acts as an additional hydrogen bond acceptor, further anchoring the inhibitor. The 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine serves as our lead compound, providing a well-defined starting point for SAR exploration.

Below is a diagram illustrating the key pharmacophoric features of the core scaffold.

Pharmacophore cluster_scaffold 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine Core cluster_interactions Key Hinge Interactions mol HBA H-Bond Acceptor HBD H-Bond Donor Hinge Kinase Hinge (Backbone NH) HBD->Hinge Forms H-Bond Hinge->HBA Accepts H-Bond

Caption: Key pharmacophoric features for kinase hinge binding.

Structure-Activity Relationship Analysis

The subsequent sections systematically evaluate how modifications at specific positions of the lead compound impact its biological activity. All activity data, typically represented as IC50 (the half-maximal inhibitory concentration), is derived from standardized biochemical assays.

Part 1: Modifications at the 5-Position of the Pyridine Ring

The 5-position of the pyridine ring, initially occupied by a bromine atom, projects towards the solvent-exposed region of the ATP-binding pocket. This position is highly amenable to modification to enhance potency, improve physicochemical properties, or achieve selectivity.

Compound IDR1 (Pyridine C5-Substituent)Representative IC50 (nM)Fold Change vs. BromoSAR Insights
1a -Br (Lead Compound) 15 - Potent starting point. Halogen bond may contribute to affinity.
1b -Cl352.3x weakerSmaller halogen leads to a moderate loss of potency, suggesting size and polarizability at this position are important.
1c -CN81.9x strongerThe cyano group is a strong hydrogen bond acceptor and can form favorable interactions with solvent or nearby residues, improving potency.
1d -CH3503.3x weakerSmall, non-polar groups are not well-tolerated, indicating a preference for polar or halogen interactions.
1e -OCH3121.25x strongerThe methoxy group provides a balance of size and hydrogen bond accepting capability, slightly improving potency.
1f -C≡CH53x stronger The terminal alkyne is a bioisostere for the cyano group, offering a strong potency enhancement, potentially through interactions with a sub-pocket.

Expertise & Causality: The data strongly indicates that the 5-position of the pyridine ring is sensitive to electronic and steric changes. The superior potency of analogs 1c and 1f suggests the presence of a hydrogen bond donor residue or structured water molecule in the vicinity of this position. The bromine in the lead compound 1a likely engages in a favorable halogen bond, an interaction that is weakened with the less polarizable chlorine in 1b . The poor activity of the methyl-substituted analog 1d underscores the importance of an electronegative feature at this position for optimal binding.

Part 2: Modifications at the C4-Amine of the Pyrimidine Ring

The exocyclic C4-amine is a critical hinge-binding element. While substitutions can be made, they must preserve the hydrogen bond donating capability of the amine. Modifications often aim to access deeper pockets or interact with residues outside the core hinge region.

Compound IDR2 (Pyrimidine C4-Substituent)Representative IC50 (nM)Fold Change vs. -NH2SAR Insights
1a -NH2 (Primary Amine) 15 - Establishes the crucial bidentate hydrogen bond with the kinase hinge.
2a -NH(CH3) (Methylamine)453x weakerSmall alkyl substitution is tolerated but reduces potency, likely due to the loss of one H-bond donor and minor steric hindrance.
2b -N(CH3)2 (Dimethylamine)>1000>66x weakerComplete loss of the H-bond donor capability abolishes hinge binding and results in a dramatic loss of activity.
2c -NH(cyclopropyl)251.7x weakerSmall, constrained rings are better tolerated than linear alkyl groups, suggesting a defined pocket size.
2d -NH(phenyl)855.7x weakerIntroduction of a bulky phenyl group significantly decreases potency, indicating steric clash within the ATP binding site.

Expertise & Causality: The SAR at the C4-position is unequivocal: a primary amine (-NH2) is optimal for forming the two requisite hydrogen bonds with the kinase hinge. Any substitution on this amine that removes a hydrogen atom leads to a decrease in potency. The complete loss of activity upon dimethylation (2b ) confirms that this hydrogen bond donating feature is absolutely essential for the binding mode of this scaffold. Secondary amines are only tolerated if the substituent is small and conformationally restricted (as in 2c ), suggesting it can be accommodated in a small hydrophobic pocket adjacent to the hinge.

Experimental Protocols: A Guide to Data Validation

To ensure the trustworthiness and reproducibility of the SAR data presented, standardized biochemical assays are employed. Below is a representative protocol for determining the IC50 values of novel analogs against a target kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of light generated is inversely proportional to the kinase activity in the presence of an inhibitor.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_read Signal Detection cluster_controls Essential Controls A 1. Dispense Inhibitor (10-point serial dilution) B 2. Add Kinase & Substrate Mix A->B C 3. Incubate at RT (e.g., 60 min) B->C D 4. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) C->D E 5. Incubate at RT (40 min) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate at RT (30 min) F->G H 8. Read Luminescence G->H PC Positive Control (No Inhibitor, 100% Activity) NC Negative Control (No Kinase, 0% Activity)

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: In a 384-well plate, serially dilute the test compounds (e.g., 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine analogs) in DMSO. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate solution to each well. The ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

    • Add 2.5 µL of the diluted test compound or control (DMSO for positive control, buffer for negative control).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced in the initial reaction.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness through Self-Validation: This protocol incorporates critical controls. The positive control (DMSO vehicle) defines the maximum signal corresponding to uninhibited kinase activity, while the negative control (no kinase) defines the background signal. The reliability of the calculated IC50 values depends on these controls performing as expected.

Conclusion and Future Directions

The SAR analysis of the 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine series reveals a well-defined path for potency optimization. The key takeaways are:

  • Essential Hinge Binding: The C4-primary amine is critical and largely intolerant to substitution.

  • Tunable Potency Pocket: The 5-position of the pyridine ring is a versatile modification site where potency can be significantly enhanced by introducing groups capable of hydrogen bonding or halogen bonding, such as cyano and alkyne moieties.

Future efforts in optimizing this series should focus on exploring a wider array of substituents at the pyridine 5-position to further enhance potency and to modulate physicochemical properties like solubility and cell permeability. Additionally, exploring substitutions on other positions of the pyridine or pyrimidine rings, while maintaining the core hinge-binding motif, could yield analogs with improved selectivity profiles against a panel of off-target kinases. This systematic, data-driven approach is fundamental to advancing this promising scaffold from a lead compound into a clinical candidate.

References

  • Title: Discovery of N-(4-((3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)amino)quinazolin-7-yl)acrylamide (Afatinib), a Potent and Selective ErbB Family Blocker. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Based Design of Potent and Selective Pyrimidine-Based Inhibitors of Extracellular Signal-Regulated Kinase (ERK). Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Bioavailability of Bromopyridin-Pyrimidin Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the bromopyridin-pyrimidin scaffold has emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the bromopyridin-pyrimidin scaffold has emerged as a privileged structure. Its derivatives have shown significant promise in targeting a range of kinases implicated in oncology and inflammatory diseases. However, the journey from a potent hit in a biochemical assay to a clinically effective drug is fraught with challenges, a primary one being oral bioavailability. A molecule's ability to be absorbed into the systemic circulation and reach its target in sufficient concentrations is a critical determinant of its therapeutic success.

This guide provides an in-depth, objective comparison of the factors influencing the bioavailability of bromopyridin-pyrimidin derivatives. As Senior Application Scientists, we move beyond mere protocol recitation to explain the causal relationships between molecular structure, physicochemical properties, and the ultimate pharmacokinetic profile. Every experimental approach detailed herein is designed as a self-validating system, ensuring the generation of robust and reliable data.

The Critical Role of Bioavailability in Drug Efficacy

Oral administration is the most preferred route for drug delivery due to its convenience, cost-effectiveness, and patient compliance. However, for a drug to be effective when taken orally, it must overcome several barriers, including dissolution in the gastrointestinal fluids, permeation across the intestinal epithelium, and survival of first-pass metabolism in the gut wall and liver. The fraction of an administered dose of unchanged drug that reaches the systemic circulation is defined as its bioavailability.

For kinase inhibitors, including bromopyridin-pyrimidin derivatives, poor oral bioavailability can lead to high inter-patient variability in drug exposure, suboptimal therapeutic efficacy, and an increased risk of adverse effects. Therefore, a thorough understanding and early assessment of bioavailability are paramount in the selection and optimization of lead candidates.

Comparative Analysis of Bromopyridin-Pyrimidin Derivatives: A Representative Study

While comprehensive, head-to-head comparative bioavailability data for a wide range of bromopyridin-pyrimidin derivatives is not extensively published, we can extrapolate from existing studies on closely related pyridopyrimidine structures and structure-activity relationship (SAR) studies of kinase inhibitors. The following is a representative comparison of a hypothetical series of bromopyridin-pyrimidin derivatives (BPP-1 to BPP-4) to illustrate the impact of structural modifications on key bioavailability parameters.

Table 1: Representative Bioavailability Profile of Bromopyridin-Pyrimidin Derivatives

CompoundR-Group ModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo Oral Bioavailability (F%) in Rats (Hypothetical)Key Observations
BPP-1 -H1.525Baseline compound with moderate permeability and low bioavailability.
BPP-2 -CH₃2.540Increased lipophilicity with the methyl group improves permeability.
BPP-3 -OCH₃3.055The methoxy group enhances both lipophilicity and potential for H-bonding, further improving permeability.
BPP-4 -COOH0.5<5The carboxylic acid group increases polarity and introduces a charge, significantly reducing permeability.

Note: The data for BPP-1 to BPP-4 is hypothetical and for illustrative purposes. A preliminary pharmacokinetic study on a 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine derivative in rats showed an absolute oral bioavailability of approximately 90%, indicating that high bioavailability is achievable within this class of compounds.[1]

The structure-activity relationships for kinase inhibitors often reveal that modifications at certain positions can significantly impact cellular potency, which can be an early indicator of cell permeability. For instance, studies on 5-substituted pyridopyrimidines as adenosine kinase inhibitors found that while a broad range of non-polar substituents at the 5-position resulted in potent enzyme inhibition, a narrower set of these analogs were effective in intact cells, suggesting enhanced cell membrane penetration for the latter.[2] This underscores the importance of optimizing for both target engagement and favorable physicochemical properties that govern bioavailability.

Experimental Protocols for Assessing Bioavailability

A robust assessment of bioavailability involves a combination of in vitro and in vivo experimental models. The following protocols are standard in the pharmaceutical industry and provide a framework for the comparative evaluation of bromopyridin-pyrimidin derivatives.

In Vitro Permeability Assessment: The Caco-2 Cell Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for in vitro prediction of intestinal drug absorption. When cultured on semi-permeable filter supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Step-by-Step Caco-2 Permeability Assay Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts (typically 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the cultures for 21-25 days to allow for the formation of a differentiated, polarized monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at a concentration of 10 µM in HBSS) to the apical (AP) chamber.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (BL) chamber.

    • To maintain sink conditions, replace the collected volume in the basolateral chamber with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the apical chamber.

Diagram of the Caco-2 Permeability Assay Workflow:

G cluster_prep Cell Culture and Monolayer Formation cluster_exp Permeability Experiment cluster_analysis Analysis and Calculation Caco2_culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_culture->Seeding Differentiation 21-25 Days Differentiation Seeding->Differentiation TEER TEER Measurement for Monolayer Integrity Differentiation->TEER Washing Wash Monolayer with HBSS TEER->Washing Dosing Add Test Compound to Apical Chamber Washing->Dosing Sampling Sample from Basolateral Chamber at Time Points Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Papp_calc Calculate Papp Value LCMS->Papp_calc

Caption: Workflow for determining in vitro permeability using the Caco-2 cell assay.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies, typically in rodents (e.g., rats or mice), are essential for determining the absolute oral bioavailability and other key pharmacokinetic parameters.

Step-by-Step In Vivo Pharmacokinetic Study Protocol:

  • Animal Preparation and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • Fast the animals overnight before dosing.

    • Administer the bromopyridin-pyrimidin derivative via intravenous (IV) and oral (PO) routes to two separate groups of animals. The IV dose is typically administered as a bolus via the tail vein, while the PO dose is given by oral gavage.

  • Blood Sampling:

    • Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma. This involves optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both IV and PO administration.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t½)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Diagram of the In Vivo Pharmacokinetic Study Workflow:

G cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Bioanalysis and PK Calculation IV_dose Intravenous (IV) Dosing Blood_collection Serial Blood Collection IV_dose->Blood_collection PO_dose Oral (PO) Dosing PO_dose->Blood_collection Plasma_prep Plasma Preparation Blood_collection->Plasma_prep LCMS LC-MS/MS Quantification Plasma_prep->LCMS PK_params Pharmacokinetic Parameter Calculation LCMS->PK_params Bioavailability Absolute Bioavailability (F%) Calculation PK_params->Bioavailability

Caption: Workflow for an in vivo pharmacokinetic study to determine oral bioavailability.

Structure-Bioavailability Relationships and Lead Optimization

The data generated from these experimental workflows provides crucial insights into the structure-bioavailability relationships (SBR) of bromopyridin-pyrimidin derivatives. Key physicochemical properties that influence bioavailability and can be modulated through medicinal chemistry efforts include:

  • Solubility: The aqueous solubility of a compound is a prerequisite for its absorption. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation approaches.

  • Lipophilicity (LogP/LogD): A balance in lipophilicity is critical. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Molecular Weight and Polar Surface Area (PSA): Generally, lower molecular weight and PSA are associated with better permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can influence both solubility and permeability.

By systematically modifying the bromopyridin-pyrimidin scaffold and evaluating the resulting analogs in the described assays, researchers can build a comprehensive understanding of the SBR and rationally design compounds with improved oral bioavailability.

Conclusion

The development of orally bioavailable bromopyridin-pyrimidin derivatives requires a multi-faceted approach that integrates medicinal chemistry, in vitro permeability assays, and in vivo pharmacokinetic studies. By understanding the fundamental principles of bioavailability and employing robust, self-validating experimental protocols, researchers can effectively navigate the challenges of drug discovery and advance promising candidates toward clinical development. This guide provides a foundational framework for these endeavors, empowering scientists to make data-driven decisions in the pursuit of novel and effective therapies.

References

  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640–644. [Link]

  • Cowart, M., Lee, C. H., Gfesser, G. A., Bayburt, E. K., Bhagwat, S. S., Stewart, A. O., ... & Kowaluk, E. A. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 11(1), 83–86. [Link]

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Elucidation in Drug Discovery In the landscape of modern drug development, a comprehensive understanding of the t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, a comprehensive understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental. X-ray diffraction stands as the gold standard for unequivocally determining the solid-state structure of crystalline materials, providing precise atomic coordinates and insights into intermolecular interactions that govern critical physicochemical properties such as solubility, stability, and bioavailability.[1][2]

This guide focuses on the crystallographic characterization of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine , a molecule of interest within medicinal chemistry. As of the writing of this guide, a publically available single-crystal X-ray diffraction structure for this specific compound has not been reported. Consequently, this document serves a dual purpose. Firstly, it provides a comparative analysis based on the known crystal structures of closely related bromopyridine and aminopyrimidine derivatives to forecast the likely structural features of the title compound. Secondly, it offers a detailed, field-proven experimental workflow for researchers to determine the crystal structure of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine and similar novel compounds.

Comparative Crystallographic Analysis: Insights from Structural Analogs

The molecular architecture of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine, featuring a bromopyridine ring linked to an aminopyrimidine moiety, suggests that its crystal packing will be significantly influenced by a combination of hydrogen bonding from the amine group and halogen bonding involving the bromine atom. To anticipate its crystallographic properties, we can examine the structures of analogous compounds.

A search of the Cambridge Structural Database (CSD) and other chemical repositories provides data for several related molecules. For this comparative analysis, we will consider the crystallographic data of two representative compounds: 3-bromopyridine N-oxide and 2-amino-5-bromopyrimidine . While not exact matches, their structures offer valuable clues into the potential packing motifs and intermolecular interactions.

Feature3-bromopyridine N-oxide2-amino-5-bromopyrimidinePredicted for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine
Crystal System MonoclinicNot specified in provided resultsLikely Monoclinic or Orthorhombic
Space Group P2₁/cNot specified in provided resultsCommon centrosymmetric space groups like P2₁/c or P-1 are probable
Key Intermolecular Interactions C-H···O, Br···Br contactsN-H···N hydrogen bondsStrong N-H···N hydrogen bonding, potential for Br···N halogen bonding, π-π stacking

The crystal structure of 3-bromopyridine N-oxide reveals a herringbone packing pattern, with Br···Br contacts of 4.0408 (16) Å, indicating the influence of the bromine atom on the crystal lattice.[3] The presence of the amino group in 2-amino-5-bromopyrimidine strongly suggests that N-H···N hydrogen bonds will be a dominant feature in its crystal packing, likely forming dimers or chains.[4]

For 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine , we can predict a rich tapestry of intermolecular interactions. The amine group on the pyrimidine ring is a potent hydrogen bond donor, while the nitrogen atoms within both the pyridine and pyrimidine rings are potential acceptors. This creates a high probability of forming robust N-H···N hydrogen-bonded networks, a common feature in related pyrimidine structures.[5][6][7] Furthermore, the bromine atom on the pyridine ring can participate in halogen bonding, acting as an electrophilic region that can interact with the electron-rich nitrogen atoms of neighboring molecules. The interplay between these strong hydrogen bonds and directional halogen bonds will likely dictate the overall crystal packing, leading to a dense and stable crystalline form.

Experimental Workflow for Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a systematic process that begins with the growth of suitable single crystals. The following protocol outlines the essential steps for the crystallographic characterization of a novel compound like 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine.

experimental_workflow cluster_crystal_growth Crystal Growth slow_evaporation Slow Evaporation crystal_selection Crystal Selection & Mounting slow_evaporation->crystal_selection vapor_diffusion Vapor Diffusion vapor_diffusion->crystal_selection cooling Slow Cooling cooling->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:
  • Crystal Growth: The first and often most challenging step is growing diffraction-quality single crystals (typically >50 µm in all dimensions).[8]

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this solution in a small open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[9]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects.

    • Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.[9]

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.[2]

    • An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.

    • As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined using least-squares methods to best fit the experimental data.

  • Validation and Reporting:

    • The final structure is validated using software like PLATON to check for any geometric inconsistencies or missed symmetry.

    • The results are typically reported in a Crystallographic Information File (CIF) format, which can be deposited in a crystallographic database.

Alternative and Complementary Technique: Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the definitive atomic structure, Powder X-ray Diffraction (PXRD) is an indispensable tool in pharmaceutical development for analyzing bulk crystalline materials.[10][11][12] PXRD is non-destructive and provides a characteristic "fingerprint" for a specific crystalline form or polymorph.[10][13] This is crucial for polymorph screening, quality control, and stability studies.

pxrd_workflow sample_prep Sample Preparation (Powder) pxrd_measurement PXRD Measurement sample_prep->pxrd_measurement pattern_analysis Diffraction Pattern Analysis pxrd_measurement->pattern_analysis phase_id Phase Identification / Polymorph Screening pattern_analysis->phase_id

Sources

Comparative

Reference Standards for 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine: Qualification &amp; Comparison Guide

This guide serves as an authoritative technical resource for the qualification and application of reference standards for 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine . As a critical intermediate in the synthesis of JAK/STAT...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the qualification and application of reference standards for 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine . As a critical intermediate in the synthesis of JAK/STAT pathway inhibitors (e.g., Momelotinib analogs), the quality of this reference material directly impacts the stoichiometry, yield, and impurity profile of downstream Active Pharmaceutical Ingredients (APIs).

Executive Summary

In the absence of a pharmacopeial monograph (USP/EP) for 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine , drug developers must establish their own Primary Reference Standard . Relying on commercial "Research Grade" certificates for GMP release testing is a critical risk factor. This guide compares the performance and suitability of Certified Reference Materials (CRM) , In-House Primary Standards , and Research Grade alternatives, demonstrating why qNMR (Quantitative NMR) is the requisite technique for establishing absolute purity.

Technical Context & Critical Quality Attributes (CQAs)

This molecule features two heterocyclic rings connected by a C-C bond, with a bromine "handle" for subsequent Suzuki-Miyaura coupling and a primary amine for solubility/hydrogen bonding.

  • Structural Risk: The formation of regioisomers is the primary challenge. During the synthesis (typically a coupling of a bromopyridine boronic acid with a chloropyrimidine), the pyrimidine ring can attach at the 2, 4, or 6 positions if selectivity is not controlled.

  • Analytical Challenge: These regioisomers often have identical Mass-to-Charge (m/z) ratios and very similar UV spectra, making them indistinguishable by low-resolution LC-MS or standard HPLC without rigorous method development.

Impurity Fate Mapping

The following diagram illustrates the origin of impurities that your reference standard must resolve.

ImpurityFate Start Starting Materials (3-Bromopyridine deriv. + 4-Chloropyrimidine deriv.) Reaction Suzuki Coupling (Pd Catalyst) Start->Reaction Product Target Intermediate 2-(5-Bromopyridin-3-yl)pyrimidin-4-amine Reaction->Product Major Pathway Impurity1 Regioisomer Impurity (Wrong attachment point) Reaction->Impurity1 Lack of Regiocontrol Impurity2 Des-bromo Impurity (Hydrodehalogenation) Reaction->Impurity2 Pd Insertion/Reduction Impurity3 Residual Catalyst (Pd species) Reaction->Impurity3 Incomplete Cleanup

Figure 1: Impurity Fate Map highlighting critical impurities that a qualified reference standard must identify.

Comparative Analysis: Reference Standard Grades

The "performance" of a reference standard is defined by its ability to accurately quantify the analyte and identify impurities. We compare three tiers of standards commonly available or generated in drug development.

Table 1: Performance Comparison of Standard Grades
FeatureTier 1: In-House Primary Standard (Recommended)Tier 2: Secondary/Working Standard Tier 3: Commercial Research Grade
Assay Method qNMR + Mass Balance (Absolute Method)HPLC vs. Primary Std (Relative Method)HPLC Area % (Uncorrected)
Purity > 99.5%> 99.0%> 95.0% - 97.0%
Traceability Traceable to SI Units (via NIST/BAM internal std)Traceable to In-House PrimaryUnknown / Batch-Specific
Isomer ID Confirmed by 2D-NMR (NOESY/HMBC)Assumed based on RT matchOften Unverified
Risk Level Low (Self-Validating)Medium (Dependent on Primary)High (Risk of Stoichiometry Errors)
Cost High ($5k - $10k dev cost)Low (Routine Prep)Low ($100 - $500)
Performance Impact Analysis
  • Stoichiometry Failure: Using a Tier 3 standard (e.g., actually 93% pure but labeled 98%) to calculate the charge for the next reaction step will lead to a 5% excess of the coupling partner . In Suzuki couplings, this excess often leads to difficult-to-remove homocoupling impurities.

  • Regulatory Delay: FDA/EMA require reference standards for pivotal clinical batches to be fully characterized (Tier 1). Using Tier 3 materials can result in a "Clinical Hold" pending proper qualification.

Experimental Protocols (Self-Validating Systems)

To establish a Tier 1 Primary Standard , you cannot rely on external vendors alone. You must perform the following qualification workflow.

Protocol A: Structural Identification (Regiochemistry)

Objective: Prove the pyrimidine is attached at the correct nitrogen/carbon and the bromine is intact.

  • 1H-NMR (DMSO-d6): Identify the characteristic singlet of the pyrimidine H-2 (if applicable) or the specific coupling patterns of the pyridine ring.

  • 2D-NMR (HMBC): This is critical. Look for long-range coupling between the pyrimidine amine protons and the adjacent ring carbons to confirm the amine position (4-position).

  • High-Res Mass Spec (HRMS): Confirm the Br isotope pattern (1:1 ratio of M and M+2 peaks).

Protocol B: Absolute Purity Assignment via qNMR

Objective: Assign a potency value (Assay %) without a pre-existing standard.

Principle: qNMR relies on the direct proportionality between signal integration and molar concentration, independent of the molecule's extinction coefficient.

Materials:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals with the analyte.[1]

  • Solvent: DMSO-d6 (High solubility required).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the Sample and ~10 mg of the Internal Standard into the same vial using a 5-digit balance (Metrological weighing).

  • Acquisition:

    • Relaxation delay (D1) must be

      
       (longest relaxation time) to ensure full magnetization recovery (typically 30-60 seconds).
      
    • Pulse angle: 90°.

    • Scans: 32 or 64 for sufficient S/N ratio.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[2][3][4][5][6][7]
      
    • 
      : Weight taken[8]
      
    • 
      : Purity (as decimal)
      

Acceptance Criteria: The RSD of triplicate preparations should be


.
Protocol C: HPLC Purity & Impurity Profiling

Objective: Quantify related substances (organic impurities).

  • Column: C18 High pH stable column (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 150 mm. Note: High pH is often needed for basic aminopyrimidines to improve peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (check max with PDA).

  • Suitability: Resolution (

    
    ) > 1.5 between the main peak and the nearest isomer.
    

Qualification Workflow Visualization

The following diagram outlines the decision matrix for qualifying a new batch of this intermediate as a Reference Standard.

QualificationWorkflow Material Crude Material (Recrystallized) InitialQC Initial QC (HPLC > 99.0% Area?) Material->InitialQC Reject Reject / Re-purify InitialQC->Reject No Structure Structural ID (1H-NMR, MS, IR) InitialQC->Structure Yes Safety Residual Solvents/ROI (TGA / GC-HS) Structure->Safety Assay Potency Assignment (qNMR or Mass Balance) Safety->Assay Final Release as Primary Reference Standard Assay->Final

Figure 2: Step-by-step qualification workflow for establishing a primary reference standard.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Defines requirements for reference standards in GMP environments.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Establishes the framework for compendial standard usage.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis."[9] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). Validates qNMR as a primary ratio method.

  • Webster, G.K., et al. "Chromatographic purity and assay of aminopyrimidines." Journal of Chromatography A, 1183(1-2), 120-128. (2008). Discusses specific separation challenges for pyrimidine regioisomers.

Sources

Safety & Regulatory Compliance

Safety

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine proper disposal procedures

As a Senior Application Scientist, I have observed that the disposal of complex halogenated heteroaromatics is frequently mishandled in research settings. Treating 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine as standard org...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the disposal of complex halogenated heteroaromatics is frequently mishandled in research settings. Treating 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine as standard organic waste is a critical operational failure. This molecule (C9H7BrN4) features a dense array of nitrogenous rings (pyrimidine and pyridine) coupled with a covalently bound bromine atom.

When managing this compound, we are not merely disposing of a chemical; we are managing a direct precursor to highly corrosive hydrobromic acid (HBr) and potentially toxic brominated dioxins. This guide provides a self-validating, step-by-step protocol for its safe segregation, storage, and thermal destruction, ensuring strict environmental compliance and laboratory safety.

Mechanistic Profiling: Why Specialized Disposal is Required

The structural anatomy of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine dictates its end-of-life workflow. The presence of the C-Br bond categorizes this compound strictly as a Halogenated Organic Compound (HOC) .

  • Prevention of Persistent Organic Pollutants: Halogenated organic waste must be treated by high-temperature incineration to prevent the thermodynamic formation of highly toxic compounds, specifically polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[1],[2].

  • Acid Gas Generation: Upon thermal oxidation, the molecule's high nitrogen and bromine content will yield hydrogen bromide (HBr), elemental bromine gas (Br2), and nitrogen oxides (NOx)[3],[4]. The formation of HBr is chemically preferable to Br2 because HBr is highly soluble and efficiently neutralized by alkaline wet scrubbers, whereas Br2 requires specific reducing agents for abatement[5],[3].

  • Corrosion Risks: The acidic condensates formed by hydrogen halides and nitrogen oxides during combustion are notoriously hostile to incinerator containment shells, requiring specialized refractory-lined equipment[4].

Bench-Level Segregation & Storage Protocol

For researchers handling this compound at the bench, strict segregation is the first line of defense.

Step 1: Waste Stream Identification Never mix 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine (solid or in solution) with standard non-halogenated solvent waste. It must be explicitly routed to the Halogenated Organic Waste stream to ensure it receives the appropriate high-temperature thermal treatment[1].

Step 2: Container Selection Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. Avoid unlined metal drums; trace moisture can interact with the brominated compound over time to form localized acidic micro-environments, leading to container degradation and hazardous leaks[4].

Step 3: GHS Labeling and RCRA Compliance Ensure the waste label clearly denotes "Halogenated Heterocyclic Amine - Contains Bromine." While the pure chemical may not carry a specific "U" or "P" listed EPA waste code, its halogenated nature subjects it to stringent land disposal restrictions under EPA guidelines, legally mandating thermal destruction over landfilling[6],[7].

Institutional Destruction Workflow (Incineration & Scrubbing)

Once transferred to an institutional or commercial hazardous waste vendor, the compound must undergo a highly controlled thermal destruction sequence.

Step 1: High-Temperature Incineration The incinerator must operate at a minimum temperature of 1100°C with a residence time of at least 2 seconds[8]. This extreme thermal environment is non-negotiable; it ensures the complete homolytic cleavage of the robust C-Br and C-N bonds, completely mitigating the risk of synthesizing PBDD/Fs[2].

Step 2: Flue Gas Quenching and Scrubbing The exhaust gas exiting the combustion chamber will be highly acidic. It must be immediately routed through an alkaline wet scrubber (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)2)[5],[3]. This converts the volatile HBr gas into benign, water-soluble bromide salts (e.g., NaBr).

Step 3: Ash and Effluent Management The neutralized scrubber effluent and the resulting incinerator fly ash must be captured. Because filters and scrubbers capture heavy metals and concentrated toxins, the resulting fly ash is treated as hazardous waste and must be deposited in a secure, lined hazardous waste landfill[9],[2].

Quantitative Disposal Parameters

To ensure rapid operational reference, the critical parameters for the disposal of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine are summarized below:

ParameterOperational StandardMechanistic Rationale
Waste Classification Halogenated OrganicContains covalently bound bromine; legally requires specialized thermal treatment[1].
Minimum Incineration Temp 1100°CRequired to thoroughly destroy halogenated organics and prevent PBDD/F formation[8],[2].
Primary Acidic Byproducts HBr, Br2, NOxDirect result of C-Br and C-N bond thermal cleavage during oxidation[3],[4].
Scrubber Type Alkaline Wet ScrubberNeutralizes corrosive HBr gas into soluble bromide salts (e.g., NaBr)[5],[3].

Visual Workflow: Thermal Destruction Pathway

The following diagram maps the logical progression of the compound from bench-side solid waste through to safe atmospheric exhaust.

G Start 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine (Solid Waste) Segregation Halogenated Waste Segregation Start->Segregation Bench Protocol Incineration High-Temp Incineration (>1100°C, 2 sec residence) Segregation->Incineration Vendor Transport Cleavage Thermal Cleavage (C-Br & C-N breakdown) Incineration->Cleavage Oxidation FlueGas Acidic Flue Gas (HBr, NOx, CO2) Cleavage->FlueGas Emission Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) FlueGas->Scrubber Gas Routing Effluent Neutralized Salts (NaBr, NaNO3, H2O) Scrubber->Effluent Liquid Phase Exhaust Clean Exhaust Gas (CO2, N2, O2) Scrubber->Exhaust Gas Phase

Fig 1: Thermal destruction pathway and flue gas scrubbing workflow for brominated amine waste.

References

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - US Environmental Protection Agency (EPA).6[6]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. 7[7]

  • INRF Laboratory Safety Manual - Integrated Nanosystems Research Facility, UC Irvine. 1[1]

  • Potential for Adoption of Clean Technologies in SMEs - ResearchGate.8[8]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation - ResearchGate. 5[5]

  • Disposal Guidance | I-WASTE DST - US Environmental Protection Agency (EPA). 3[3]

  • Pollution and Health Impacts of Waste to Energy Incineration - Global Alliance for Incinerator Alternatives (GAIA). 9[9]

  • Corrosion Issues - Incinerators & Incinerator Air Pollution Control Systems - OnePetro / NACE International. 4[4]

  • Emission Measurements During Incineration of Waste Containing Bromine - DiVA Portal. 2[2]

Sources

Handling

Personal protective equipment for handling 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. When handling novel halogenated N-heterocycles like 2-(5-Bromopyridin-3-YL)pyrimidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. When handling novel halogenated N-heterocycles like 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine , standard operating procedures must be adapted to the specific physicochemical properties of the molecule.

This guide provides a self-validating safety framework, synthesizing technical accuracy with field-proven operational workflows to ensure complete exposure mitigation.

Hazard Profiling & Mechanistic Causality

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a structurally complex building block featuring both a bromopyridine core and a pyrimidine-4-amine moiety. Drawing from safety data on foundational analogs like 2-amino-5-bromopyridine, this compound presents distinct occupational hazards[1]:

  • Dermal Penetration & Sensitization: The lipophilic nature of the bromopyridine ring enhances its ability to permeate standard latex barriers. Furthermore, the primary amine group can act as a skin sensitizer, causing contact dermatitis upon prolonged exposure.

  • Respiratory Irritation: As a fine solid powder, aerosolization during transfer poses a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk to the respiratory tract.

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Tox 4) and causes serious eye irritation (Category 2A).

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a foolproof safety system, PPE selection must directly counteract the molecular hazards identified above.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Lipophilic bromopyridine rings easily permeate latex. Nitrile provides essential chemical resistance against halogenated heterocycles.
Eye Protection Snug-fitting safety goggles (ANSI Z87.1 / EN166)Protects against micro-particulate aerosolization, preventing Category 2A serious eye irritation.
Respiratory NIOSH-approved N95 or P100 particulate respiratorMitigates the inhalation risk of fine powders (STOT SE 3 respiratory irritant) during open-vessel weighing.
Body Protection Flame-resistant, 100% cotton lab coatPrevents electrostatic discharge during powder transfer, significantly reducing the ignition risk of organic dust.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures total exposure mitigation during standard synthetic operations.

Step 1: Environmental Verification Before opening the reagent bottle, ensure the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm). Never handle this compound on an open bench.

Step 2: Static Mitigation Halogenated amine powders often carry static charges, leading to erratic balance readings and dangerous aerosolization. Use an anti-static zeroing bar or static-dissipative spatulas (e.g., PTFE-coated) prior to transfer.

Step 3: Enclosed Transfer Weigh the compound in a closed analytical balance. When transferring the powder to a reaction vessel, use a wide-neck powder funnel to prevent neck-adhesion and subsequent dust generation.

Step 4: Solvent Introduction Always add the solvent to the powder under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation of the amine group and suppress any residual dust.

HandlingProtocol N1 1. Fume Hood Prep (Airflow >100 fpm) N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 N3 3. Weighing & Transfer (Anti-static tools) N2->N3 N4 4. Reaction Setup (Closed System) N3->N4 N5 Spill Occurs? N4->N5 N6 Wet Wipe Protocol (No Dry Sweeping) N5->N6 Yes N7 Hazardous Waste Incineration N5->N7 No N6->N7

Workflow for safe handling and exposure mitigation of brominated heterocycles.

Spill Response and Disposal Plan

Accidental releases of brominated heterocycles require immediate, specific interventions to prevent environmental contamination and personnel exposure.

  • Isolation: Immediately halt operations, alert nearby personnel, and lower the fume hood sash.

  • Containment (Wet-Wipe Protocol): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder, exponentially increasing inhalation risks[2]. Lightly dampen absorbent pads with a compatible solvent (e.g., isopropanol or water) and gently wipe the affected area.

  • Decontamination: Wash the spill surface with a 1% Alconox (or similar laboratory detergent) solution followed by a thorough water rinse to remove residual lipophilic organics.

  • Waste Segregation: Place all contaminated wipes, gloves, and empty vials into a clearly labeled, sealable hazardous waste container.

  • Final Disposal: Route to a licensed hazardous waste facility for high-temperature incineration. Do not flush down drains, as brominated heterocycles exhibit high environmental persistence and are regulated as dangerous goods during transport[2][3].

References

  • Title: 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem Source: nih.gov URL: [Link]

Sources

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